An In-depth Technical Guide to 3,3'-dithiobis(5-methyl-1H-pyrazole): Properties and Synthesis
Introduction The confluence of pyrazole and disulfide functionalities within a single molecular architecture presents a compelling target for researchers in medicinal chemistry and materials science. The pyrazole ring is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The confluence of pyrazole and disulfide functionalities within a single molecular architecture presents a compelling target for researchers in medicinal chemistry and materials science. The pyrazole ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and versatile biological activities.[1] Concurrently, the disulfide bond serves as a dynamic covalent linkage, susceptible to redox cleavage, making it a valuable tool for designing prodrugs, self-healing materials, and probes for biological systems.
This guide provides a comprehensive technical overview of 3,3'-dithiobis(5-methyl-1H-pyrazole) , a molecule that marries these two important motifs. As this specific compound is not extensively documented in current literature, this document leverages established principles of heterocyclic and sulfur chemistry to propose a robust synthetic pathway and predict its key physicochemical and spectroscopic properties. The methodologies described herein are designed to be self-validating, providing researchers with the foundational knowledge to synthesize, purify, and characterize this promising chemical entity.
Part 1: Predicted Physicochemical and Spectroscopic Profile
The structural features of 3,3'-dithiobis(5-methyl-1H-pyrazole) allow for the prediction of its core properties based on extensive data from analogous compounds. The molecule consists of two 5-methyl-1H-pyrazole rings linked at the 3-position by a disulfide bridge.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Rationale
Molecular Formula
C₈H₁₀N₄S₂
Derived from the dimeric structure of two C₄H₅N₂S units.
Molecular Weight
226.32 g/mol
Sum of atomic weights of the constituent atoms.
Physical State
Likely a pale yellow to white solid
Based on the properties of similar aromatic disulfides and pyrazole derivatives.
Solubility
Soluble in polar organic solvents (DMSO, DMF, Methanol); limited solubility in non-polar solvents and water.
The pyrazole N-H provides a site for hydrogen bonding, enhancing polarity.
Predicted Spectroscopic Signatures
Unambiguous characterization relies on a combination of spectroscopic techniques. The following data are predicted based on known spectral characteristics of pyrazoles and organic disulfides.[1][2][3]
Table 2: Predicted Spectroscopic Data for Characterization
Technique
Feature
Predicted Observation
Justification & Comparative Insights
¹H NMR
N-H Proton
~12.0 - 13.5 ppm (broad singlet)
The N-H proton of N-unsubstituted pyrazoles is characteristically deshielded and often broad due to tautomerism and quadrupolar coupling with ¹⁴N.[4]
C4-H Proton
~6.2 - 6.5 ppm (singlet)
The proton at the 4-position of the pyrazole ring typically resonates in this region as a singlet.[5]
CH₃ Protons
~2.2 - 2.4 ppm (singlet)
The methyl group at the 5-position is expected to appear as a sharp singlet.
¹³C NMR
Pyrazole C5
~148 - 152 ppm
The carbon atom bearing the methyl group.
Pyrazole C3
~145 - 150 ppm
The carbon atom attached to the sulfur. Its chemical shift will be influenced by the disulfide bridge.
Pyrazole C4
~105 - 108 ppm
The unsubstituted carbon atom in the pyrazole ring.[5]
Methyl Carbon
~11 - 14 ppm
Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring.
FT-IR
N-H Stretch
~3100 - 3250 cm⁻¹ (broad)
Characteristic of the N-H bond in the pyrazole ring.
C=N/C=C Stretch
~1500 - 1600 cm⁻¹
Associated with the pyrazole ring vibrations.
C-N Stretch
~1290 cm⁻¹
A strong band indicative of the pyrazole ring structure.[3]
S-S Stretch
~450 - 550 cm⁻¹ (weak)
The disulfide bond stretch is typically weak and may be difficult to observe. The absence of an S-H stretch (~2550 cm⁻¹) is a more reliable indicator of disulfide formation.
Mass Spec. (HRMS)
[M+H]⁺
m/z 227.0471
High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₈H₁₁N₄S₂⁺.
Part 2: A Proposed Pathway for Synthesis
The synthesis of 3,3'-dithiobis(5-methyl-1H-pyrazole) is logically approached via a two-stage strategy: first, the construction of the thiol-functionalized pyrazole core, followed by its oxidative dimerization. This pathway ensures high convergence and allows for the isolation and characterization of the key thiol intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tautomerism in Pyrazole-Based Disulfide Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its utility is often complicated by annular tautomerism —the rapid migration of a proton between nitrogen atoms. When coupled with a disulfide linkage (a motif increasingly relevant for covalent inhibitors and redox-responsive prodrugs), the structural complexity multiplies.
This guide provides a rigorous framework for understanding, synthesizing, and characterizing the tautomeric behaviors of pyrazole-based disulfides. Unlike static heterocycles, these compounds exist as a dynamic ensemble of isomers. Mastering this equilibrium is critical for defining binding modes in protein pockets and ensuring batch-to-batch consistency in drug development.
The Mechanistic Foundation
The Tautomeric Landscape
Pyrazole-based disulfides generally arise from the oxidation of pyrazole-thiols . Therefore, the structural analysis must begin with the precursor, which exhibits two layers of tautomerism:
Thiol-Thione Equilibrium: The equilibrium between the aromatic thiol (A ) and the non-aromatic thione (B ).
Annular Equilibrium: The migration of the proton between N1 and N2 in the pyrazole ring.
Upon oxidation to the disulfide , the thiol-thione tautomerism is "locked" into the disulfide bond, but the annular tautomerism remains active. The resulting disulfide dimer can exist in three primary forms depending on the location of the NH protons:
1H,1'H-isomer (Symmetric): Both protons on the nitrogens adjacent to the substituent.
2H,2'H-isomer (Symmetric): Both protons on the distal nitrogens.
1H,2'H-isomer (Asymmetric): A mixed tautomeric state.
The "Disulfide Switch" Effect
The formation of the disulfide bond (–S–S–) introduces significant steric bulk and electronic perturbation.
Electronic Effect: The disulfide group is electron-withdrawing by induction but electron-donating by resonance. This alters the basicity of the pyrazole nitrogens, often favoring the tautomer that maximizes distance between the lone pairs of the sulfur and the pyridine-like nitrogen (to minimize repulsion).
Steric Effect: The bulky sulfur atoms force the pyrazole rings to twist, often disrupting planar H-bonding networks seen in simple pyrazoles.
Visualization of Structural Dynamics
The following diagram maps the transformation from the dynamic thiol precursor to the disulfide equilibrium.
Caption: Figure 1. The oxidative evolution of pyrazole thiols into disulfides, highlighting the persistence of annular tautomerism post-coupling.
Experimental Protocols
Synthesis of Bis(3-methyl-1H-pyrazol-5-yl) Disulfide
Rationale: This protocol uses iodine as a mild oxidant to prevent over-oxidation to sulfonic acids, a common pitfall with peroxide-based methods.
Dissolution: Dissolve 5.0 mmol of 3-methyl-1H-pyrazole-5-thiol in 20 mL of absolute ethanol. Cool to 0°C.
Oxidation: Add a solution of iodine (2.5 mmol) in ethanol dropwise over 30 minutes. The solution will turn dark brown.
Checkpoint: Monitor by TLC. The thiol spot (more polar) should disappear, replaced by a less polar disulfide spot.
Quenching: Once consumption is complete, add saturated aqueous
dropwise until the iodine color fades to pale yellow/colorless.
Isolation: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc to obtain the disulfide as a white solid.
Analytical Characterization Strategy
Validating the tautomeric state requires a multi-solvent NMR approach. In
, rapid proton exchange often yields averaged signals. In , the solvent's H-bond accepting capability slows the exchange, often resolving distinct tautomers.
Protocol: Variable Solvent NMR
Prepare Sample A: 10 mg disulfide in 0.6 mL
.
Prepare Sample B: 10 mg disulfide in 0.6 mL
.
Acquisition:
Run 1H NMR (set relaxation delay d1 > 2s to allow integration of broad NH peaks).
Run 13C NMR (critical for C3 vs C5 assignment).[3][4]
Run 1H-15N HMBC (if available) to locate the protonated nitrogen.
Data Interpretation & Logic
Chemical Shift Diagnostics
The carbon chemical shifts are the most reliable indicator of tautomeric form when N-H protons are broad or invisible.
Position
1H-Tautomer (Substituted at 5-pos)
2H-Tautomer (Substituted at 3-pos)
Diagnostic Trend
C3 (Methyl-bearing)
~145 - 150 ppm
~138 - 142 ppm
Deshielded in 1H-form
C4 (Methine)
~103 - 105 ppm
~103 - 105 ppm
Little change
C5 (Sulfur-bearing)
~130 - 135 ppm
~140 - 145 ppm
Shielded in 1H-form
N-H Proton
Broad, 12-13 ppm
Broad, 12-13 ppm
Solvent dependent
Decision Logic for Tautomer Assignment
Use the following logic flow to interpret your spectral data.
Caption: Figure 2. NMR decision matrix for assigning pyrazole disulfide tautomers based on Carbon-13 chemical shifts.
References
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 2019.[5]
NMR of Pyrazoles: Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.
Pyrazole Disulfide Synthesis: Lambert, J., et al. "Oxidation of Thiols to Disulfides using an Environmentally Benign Oxidant." Old Dominion University Digital Commons, 2022.
Crystal Structure of Pyrazole Derivatives: "Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole." IUCrData, 2016.
Thiol-Disulfide Exchange in Proteins: "The role of thiols and disulfides in protein chemical and physical stability." Protein Science, 2008.[6]
The Expanding Therapeutic Potential of Pyrazole-Derived Disulfide Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Synergy of Two Privileged Scaffolds In the landscape of medicinal chemistry, both the pyrazole nucleus and the disulfide bond represent "p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, both the pyrazole nucleus and the disulfide bond represent "privileged scaffolds"—structural motifs that confer a wide range of biological activities.[1][2] Pyrazoles, a class of five-membered heterocyclic compounds, are integral to numerous FDA-approved drugs, exhibiting activities from anti-inflammatory to anticancer.[3][4][5] The disulfide bond, on the other hand, is a key functional group in biological systems, most notably in protein folding and stability, and has been increasingly explored as a covalent warhead in targeted drug design. The strategic combination of these two moieties into pyrazole-derived disulfide ligands has unlocked a new frontier in the development of novel therapeutic agents with unique mechanisms of action and significant potency.
This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of pyrazole-derived disulfide ligands. It is designed to serve as a comprehensive resource for researchers actively engaged in drug discovery, offering field-proven insights into experimental design, mechanistic investigation, and the translation of chemical structures into biological function.
Core Biological Activities and Mechanistic Insights
Pyrazole-derived disulfide ligands have demonstrated a remarkable breadth of biological activities, primarily concentrated in the areas of oncology and infectious diseases. Their efficacy often stems from the disulfide's ability to form covalent bonds with cysteine residues in target proteins, leading to potent and often irreversible inhibition.
A significant body of research has focused on the anticancer potential of this compound class.[6][7] These ligands have been shown to interfere with critical signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of STAT3 Signaling
One of the most promising and well-documented mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8] Aberrant, constitutive activation of STAT3 is a hallmark of many human cancers, including high-grade gliomas, and plays a central role in tumor progression, drug resistance, and immunosuppression.[8][9][10]
Pyrazole-derived disulfide ligands have been developed as potent STAT3 pathway inhibitors.[8][9][11] They function by selectively blocking the phosphorylation of STAT3, which is a critical step for its activation.[9][12] This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, where it would otherwise activate the transcription of genes essential for cancer cell survival and proliferation, such as c-MYC, cyclin D1, and BCL-2.[9][13] Studies have shown that these inhibitors can decrease the viability and proliferation of patient-derived high-grade glioma cells with minimal toxicity to normal human astrocytes, induce apoptosis, and reduce tumor migration.[8][9]
Visualizing the Mechanism: STAT3 Pathway Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by pyrazole-derived disulfide inhibitors.
Caption: Inhibition of the JAK-STAT3 signaling pathway by a pyrazole-derived disulfide ligand.
Antimicrobial Activity: A New Weapon Against Drug Resistance
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health.[14][15] Pyrazole-derived ligands have emerged as a promising class of antibacterial agents with significant potency against both antibiotic-susceptible and resistant strains.[14][16]
Mechanism of Action: Disruption of Bacterial Cell Integrity
The mode of action for these compounds against bacteria like MRSA often involves the disruption of cell membrane integrity and damage to the bacterial cell wall.[16] This dual-action mechanism can lead to rapid bactericidal effects and may be less prone to the development of resistance compared to agents with a single molecular target. Some pyrazole analogs have also been found to inhibit type II bacterial topoisomerases, enzymes essential for DNA replication, further contributing to their antibacterial effects.[17]
Structure-activity relationship (SAR) studies have shown that the specific substitutions on the pyrazole ring are crucial for anti-MRSA efficacy.[15][18] For instance, the presence of electronegative atoms or specific aryl groups can significantly enhance antibacterial potency.[18]
Experimental Design and Protocols
The translation of a chemical scaffold into a viable drug candidate requires rigorous and reproducible biological evaluation. This section provides validated, step-by-step protocols for key assays used to characterize the biological activity of pyrazole-derived disulfide ligands.
Workflow for Biological Evaluation
A logical and systematic workflow is essential for the efficient evaluation of novel compounds. The following diagram outlines a typical cascade for screening and characterizing pyrazole-derived disulfide ligands.
Caption: A generalized workflow for the biological evaluation of novel chemical entities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[20]
Principle: The amount of formazan produced is directly proportional to the number of viable cells.[19] By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of a test compound on cell viability.
Step-by-Step Methodology:
Cell Seeding:
Culture cells (e.g., A549 human lung carcinoma) to ~80% confluency.
Trypsinize and prepare a single-cell suspension.
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Causality Insight: Seeding density is critical; it must allow for logarithmic growth throughout the experiment without cells becoming over-confluent, which would confound the results.[19]
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]
Compound Treatment:
Prepare a stock solution of the pyrazole-derived disulfide ligand in DMSO.
Perform serial dilutions in serum-free or low-serum medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
Trustworthiness Check: Using a minimum of triplicate wells for each condition is essential for statistical significance.[19]
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[22]
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[20]
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
Causality Insight: The incubation time may need optimization depending on the cell type's metabolic rate.
Solubilization and Measurement:
Carefully aspirate the medium from each well without disturbing the formazan crystals.[22]
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[23]
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[22]
Measure the absorbance (Optical Density, OD) at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20][22]
Data Analysis:
Subtract the average absorbance of blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (OD_treated / OD_vehicle_control) * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a powerful biophysical technique to monitor molecular interactions in solution. It is highly suitable for identifying and characterizing inhibitors that disrupt protein-protein or protein-peptide interactions, such as the binding of a phosphopeptide to the STAT3 SH2 domain.[24][25]
Principle: A small, fluorescently-labeled peptide (probe) corresponding to the STAT3 binding site on its partner protein will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger STAT3 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that binds to the STAT3 SH2 domain will displace the fluorescent probe, causing a decrease in polarization.[26]
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4.[25]
Recombinant Human STAT3 Protein: Dilute to a working concentration (e.g., 300 nM) in assay buffer. The final concentration in the well will be 150 nM.[25]
Fluorescent Probe: A phosphotyrosine peptide (e.g., 5-FLU-G(pY)LPQTV-NH2) diluted to a working concentration (e.g., 20 nM) in assay buffer. The final concentration in the well will be 10 nM.[25]
Test Compounds: Prepare serial dilutions of the pyrazole-derived disulfide ligands in assay buffer/DMSO.
Assay Procedure (384-well format):
Add 10 µL of recombinant STAT3 protein (300 nM) to each well of a black, low-volume 384-well plate.
Add 1 µL of the test compound at various concentrations. For controls, add 1 µL of buffer (for no inhibition) or a known inhibitor (positive control).
Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to STAT3.[25]
Add 10 µL of the fluorescent probe (20 nM) to each well.
Shake the plate gently for 1 minute and then incubate for 30 minutes at room temperature, protected from light.[25]
Measurement:
Measure the fluorescence polarization using a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).
Data Analysis:
The data is typically plotted as millipolarization (mP) units versus the log of the inhibitor concentration.
The data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound probe.
Structure-Activity Relationship (SAR) and Data
The potency and selectivity of pyrazole-derived disulfide ligands are highly dependent on their specific chemical structures. Systematic modification of the pyrazole core and the substituents attached to it allows for the optimization of biological activity.
Compound Series
Key Structural Feature
Observed Biological Activity
IC50 / MIC Range
Reference
Anticancer (Anti-proliferative)
1,3,5-trisubstituted pyrazoles
Cytotoxicity against MCF-7, HepG2, HCT-116 cancer cell lines
Note: The table above synthesizes data from multiple sources to provide a comparative overview. Direct comparison of absolute values between different studies should be done with caution due to variations in assay conditions.
Future Perspectives
The field of pyrazole-derived disulfide ligands is ripe with opportunity. Future research will likely focus on several key areas:
Improving Selectivity: While potent, enhancing the selectivity of these ligands for specific protein targets over others will be crucial to minimize off-target effects and improve their therapeutic index.
Expanding the Scope: Exploring the activity of these compounds against other diseases, such as viral infections, neurodegenerative disorders, and inflammatory conditions, is a logical next step.[30][31]
Advanced Drug Delivery: Developing prodrug strategies or novel formulations to improve the pharmacokinetic and pharmacodynamic properties of these ligands will be essential for their clinical translation.
Covalent Targeting: Further elucidating the specific cysteine residues that these disulfide ligands interact with will provide deeper mechanistic insights and enable more rational drug design.
By leveraging the unique chemical properties of the pyrazole and disulfide moieties, scientists are well-positioned to develop a new generation of targeted therapies for some of the most challenging human diseases.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
Abcam. MTT assay protocol.
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
MDPI. Antimicrobial Studies of Novel Pyrazole and Thiazole-Based Antibacterial Agents.
Semantic Scholar. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
ResearchGate. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
PubMed. (2021, February 15). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation.
PMC. Current status of pyrazole and its biological activities.
PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
PubMed. (2019, July 30). Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells.
Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
MDPI. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
PLOS One. (2019, July 30). Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells.
Semantic Scholar. (2019, July 30). Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma.
ResearchGate. Fig. 1. Biological activity of pyrazoles derivatives and experimental....
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Oncotarget. (2016, November 22). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors.
ResearchGate. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation | Request PDF.
PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.
Adichunchanagiri University. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its.
ACS Omega. (2023, November 9). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.
Frontiers. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain.
PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
PMC. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein.
MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
PubMed - NIH. (2016, August 1). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors.
ACS Central Science. (2024, February 10). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment.
Cancer Genomics & Proteomics. (2015, June 15). Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line.
Novopro. (2024, June 21). What are STAT3 inhibitors and how do they work?.
Redox-Active 1,2-Bis(pyrazolyl)disulfanes: Synthesis, Electrochemical Profiling, and Thiol-Exchange Dynamics
The following technical guide details the redox characteristics, synthesis, and application of 1,2-bis(pyrazolyl)disulfane derivatives. This document is structured to serve as a reference for investigating thiol-disulfid...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the redox characteristics, synthesis, and application of 1,2-bis(pyrazolyl)disulfane derivatives. This document is structured to serve as a reference for investigating thiol-disulfide exchange kinetics and electrochemical behavior in drug discovery contexts.
Executive Summary
1,2-bis(pyrazolyl)disulfanes (BPDs) represent a specialized class of heteroaryl disulfides characterized by a labile S–S bond bridging two pyrazole moieties. Unlike aliphatic disulfides, the electron-withdrawing nature of the heteroaromatic pyrazole ring significantly modulates the redox potential of the disulfide bond, making these derivatives highly reactive toward thiol-disulfide exchange. This guide outlines the physicochemical basis for this reactivity, detailing the electrochemical profiles (cyclic voltammetry) and the kinetic mechanisms governing their interaction with biological thiols (e.g., Glutathione, GSH). These properties position BPDs as critical "redox switch" motifs in the design of reduction-responsive prodrugs and covalent inhibitors.
Structural Basis of Redox Reactivity
The core pharmacophore consists of two pyrazole rings linked via sulfur atoms at the N1, C3, C4, or C5 positions. The specific connectivity dictates the lowest unoccupied molecular orbital (LUMO) energy, directly influencing the reduction potential (
).
Inductive Effects: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to alkyl chains. This polarization weakens the S–S bond, raising the ground state energy and making the disulfide more susceptible to nucleophilic attack by thiolate anions (
).
Neighboring Group Participation: In N1-linked derivatives, the proximal nitrogen lone pair (N2) can stabilize the transition state during disulfide cleavage, effectively accelerating exchange rates compared to carbocyclic analogs (e.g., diphenyl disulfide).
Chemical Synthesis & Stability
The synthesis of BPDs generally proceeds via the oxidative coupling of pyrazole-thiols or thiones.
Synthetic Protocol: Oxidative Coupling
Objective: Synthesis of 1,2-bis(3,5-dimethylpyrazol-4-yl)disulfane.
Precursor Preparation: Dissolve 3,5-dimethylpyrazole-4-thiol (10 mmol) in MeOH (20 mL).
Oxidation: Add
(5 mmol) dropwise as a solution in MeOH until a faint yellow color persists. Alternatively, 30% (5 mmol) can be used with a catalytic amount of NaI.
Workup: Quench excess oxidant with 10%
. The disulfide typically precipitates.
Purification: Recrystallize from EtOH/Hexane. Avoid column chromatography on silica gel if the derivative is acid-sensitive, as surface silanols can induce disproportionation.
Stability Note: BPDs are stable in solid form but prone to disproportionation in solution under UV light or high temperatures, forming monosulfides (thioethers) and trisulfides. Store at -20°C in the dark.
Electrochemical Characterization
Cyclic Voltammetry (CV) is the gold standard for quantifying the redox susceptibility of the S–S bond.
Electrochemical Setup[1][2]
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
alumina.
Counter Electrode: Platinum wire.
Reference Electrode:
(3M KCl) or ( in MeCN).
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile (MeCN) or DMF.
Typical Voltammetric Profile
BPDs exhibit a characteristic irreversible reduction peak (
) corresponding to the cleavage of the disulfide bond:
Parameter
Typical Value Range
Interpretation
(Reduction)
-1.2 V to -1.8 V (vs. Fc/Fc+)
More positive values indicate easier reduction (higher reactivity with biological thiols).
(Oxidation)
+0.8 V to +1.5 V
Oxidation of the pyrazole ring or re-oxidation of generated thiolates.
Diffusion Coeff. ()
Standard for small organic molecules; verify with Randles-Sevcik plot (Peak current vs. ).
Substituent Effects:
Electron Donating Groups (EDGs, e.g., -CH3, -OMe): Shift
to more negative values (harder to reduce). Stabilize the disulfide.
Electron Withdrawing Groups (EWGs, e.g., -CF3, -NO2): Shift
to more positive values (easier to reduce). These derivatives are highly reactive and may spontaneously react with plasma proteins.
The primary biological mechanism of action for BPDs is the Thiol-Disulfide Exchange . This reaction is critical for "prodrug" strategies where the high concentration of Glutathione (GSH) in tumor cells (approx. 2-10 mM) triggers the release of the active pyrazole-thiol pharmacophore.
Mechanism of Action
The reaction proceeds via an
-type nucleophilic attack by the thiolate anion () on the disulfide bond.
Pathway:
Initiation: Cellular GSH exists in equilibrium with
.
Attack:
attacks one sulfur of the BPD.
Transition State: A trisulfide-like anionic transition state forms.
Release: The mixed disulfide (Py-S-SG) forms, releasing the free pyrazole-thiolate anion (Py-S⁻).
Cascade: A second GSH molecule can attack the mixed disulfide, regenerating the second pyrazole-thiol and forming oxidized glutathione (GSSG).
Pathway Visualization
Figure 1: Mechanism of Thiol-Disulfide Exchange. The bis(pyrazolyl)disulfane acts as a redox-responsive precursor, cleaved by intracellular glutathione to release the active pyrazole-thiol species.
Experimental Protocol: Kinetic Assay
To quantify the reactivity of a new BPD derivative against biological thiols, use the Ellman’s Reagent Competition Assay or direct HPLC monitoring.
Protocol (HPLC Method):
Preparation: Prepare a 100
solution of the BPD in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO (for solubility).
Initiation: Add L-Cysteine or Glutathione (1 mM, 10-fold excess) to the solution at 37°C.
Sampling: Aliquot 50
every 5 minutes into 50 of 1% Formic Acid (to quench the reaction by protonating the thiolate).
Analysis: Inject into RP-HPLC (C18 column). Monitor the disappearance of the BPD peak and the appearance of the Pyrazole-thiol peak.
Data Processing: Plot
vs. time. The slope represents the pseudo-first-order rate constant ().
References
Synthesis & Catalysis: Effectual and rapid synthesis of bis(pyrazolyl)methanes and pyrazolopyranopyrimidines catalyzed by nano-[TSPSED][Cl]2 and investigating their biological activity. Research on Chemical Intermediates.[1][2][3]
Electrochemical Behavior: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. NIH/PubMed.
Thiol-Disulfide Exchange Mechanism: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
Biological Redox Context: From structure to redox: the diverse functional roles of disulfides and implications in disease. NIH/PubMed.
General Pyrazole Synthesis: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI).
Application Note: Oxidative Dimerization Strategies for the Synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
Abstract & Scope This application note details the synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane via the oxidative coupling of 5-methyl-1H-pyrazole-3-thiol . Pyrazole-based disulfides are emerging as critical s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane via the oxidative coupling of 5-methyl-1H-pyrazole-3-thiol . Pyrazole-based disulfides are emerging as critical scaffolds in medicinal chemistry due to their ability to act as reversible covalent modifiers of cysteine residues in target proteins. This guide presents two distinct protocols: a High-Precision Iodine Oxidation (Method A) suitable for analytical standards and library synthesis, and a Green Aqueous Peroxide Oxidation (Method B) designed for scalability.
Chemical Background & Mechanism[1][2][3][4][5]
Substrate Complexity: Tautomerism
The precursor, 5-methyl-1H-pyrazole-3-thiol, exhibits prototropic tautomerism. In solution, it exists in equilibrium between the thiol (A) and thione (B) forms, as well as annular tautomerism of the pyrazole nitrogen (
vs ). Successful synthesis requires conditions that favor the thiolate anion to drive the formation of the S-S bond rather than N-S or C-S byproducts.
Reaction Pathway
The oxidative coupling proceeds through a radical-anion mechanism or direct nucleophilic attack on the oxidant, depending on the reagent used.
Figure 1: Mechanistic pathway for the oxidative dimerization of pyrazole thiols.
Experimental Protocols
Method A: Iodine-Mediated Oxidation (High Purity)
Context: Iodine (
) is a mild oxidant that selectively targets the thiol group without over-oxidizing the pyrazole ring or forming sulfinic acids (), which is a common risk with stronger oxidants.
Reagents:
5-methyl-1H-pyrazole-3-thiol (1.0 equiv)
Iodine (
) (0.55 equiv)
Triethylamine (
) (1.1 equiv)
Ethanol (Absolute)
Step-by-Step Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazole-3-thiol (10 mmol, 1.14 g) in Ethanol (20 mL).
Activation: Add Triethylamine (11 mmol, 1.53 mL) dropwise. The solution may warm slightly. Stir for 10 minutes to ensure formation of the thiolate.
Oxidation: Prepare a solution of Iodine (5.5 mmol, 1.40 g) in Ethanol (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes at room temperature.
Visual Cue: The reaction mixture will initially consume the iodine color. The endpoint is indicated when a faint yellow/brown color persists.
Quenching: Once the addition is complete and the color persists for >5 minutes, add a saturated aqueous solution of Sodium Thiosulfate (
) dropwise until the iodine color disappears completely (solution turns clear/white).
Workup:
Concentrate the mixture under reduced pressure to remove most ethanol.
Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with Brine (20 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) if high purity is required.
Context: This method utilizes water as the primary solvent and generates only water as a byproduct. Strict temperature control is required to prevent over-oxidation.
Solubilization: Suspend 5-methyl-1H-pyrazole-3-thiol (50 mmol, 5.70 g) in Water (50 mL). Add NaOH (2.0 g) and stir until a clear solution forms (sodium thiolate salt).
Temperature Control: Cool the solution to 0–5 °C using an ice bath. Critical Step: Higher temperatures promote sulfinic acid formation.
Oxidation: Add 30% Hydrogen Peroxide (
) (30 mmol, ~3.1 mL) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10 °C.
Precipitation: The disulfide product is typically less soluble than the thiolate and will begin to precipitate as a white/off-white solid during addition.
Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 30 minutes.
Isolation: Filter the solid precipitate using a Büchner funnel.
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove residual NaOH and peroxide.
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Process Workflow & Decision Matrix
Figure 2: Operational workflow for selecting and executing the oxidation protocol.
Analytical Characterization
The following data represents expected values for the target molecule.
~3100-3200 (N-H stretch), Absence of ~2550 (S-H stretch)
Note on NMR: The NH proton signal can be broad or invisible depending on water content and exchange rates in DMSO. The absence of the S-H signal (typically
3.0–4.0 ppm for heteroaromatic thiols) is the primary indicator of reaction completion.
Troubleshooting & Critical Parameters
Over-Oxidation (The "Sulfinic Acid Trap")
Symptom: High polarity byproduct, acidic pH, low yield of precipitate in Method B.
Cause: Excess oxidant or high temperature.
Remedy: Ensure strict stoichiometry (0.55 eq
or 0.6 eq ). Maintain Method B at <5 °C.
Solubility Issues
Symptom: Product oils out or gums up during workup.
Remedy: Pyrazole disulfides can be amphoteric. If the product does not precipitate in Method B, adjust pH to ~7.0 (neutral) using dilute HCl. The disulfide is least soluble at its isoelectric point.
Tautomeric Identification
Insight: In solid state, the molecule may crystallize as the
or tautomer. This does not affect chemical utility but may result in complex melting point behaviors.
References
General Thiol Oxidation Review:
K. P. Prasanth, et al. "Recent Advances in the Oxidative Coupling of Thiols to Disulfides." Chemical Reviews, 2016 .
(General methodology grounding).
Iodine-Mediated Heterocycle Oxidation:
M. Kirihara, et al. "Aerobic Oxidation of Thiols to Disulfides Catalyzed by Iodine." Synthesis, 2007 .[1]
(Validation of Iodine protocol).
Pyrazole-Sulfur Chemistry:
A. El Idrissi, et al. "Bis[(3,5-dimethyl pyrazol)-1-yl Thiocarbonyl)] Disulfide."[3] Molecules, 2001 , 6(12), M233.[3]
(Analogous pyrazole-sulfur handling).
Green Chemistry Protocol (H2O2):
V. Kesavan, et al. "Quantitative oxidative conversion of thiols to disulfides by aqueous 30% H2O2."[1] Synthesis, 2000 .[1][4]
(Basis for Method B).
Precursor Data (5-methyl-1H-pyrazole-3-thiol):
PubChem Compound Summary for CID 88879.
(Physical property verification).
Introduction: The Significance of Pyrazole Thiolates in Drug Discovery
An Application Guide to the Reductive Cleavage of Pyrazole Disulfides The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Reductive Cleavage of Pyrazole Disulfides
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of these compounds.[5] Among various functional groups, the introduction of a sulfur-containing moiety, particularly a thiol or its conjugate base, the thiolate, can significantly enhance a molecule's interaction with biological targets through coordination with metal ions in enzymes or by participating in crucial hydrogen bonding and hydrophobic interactions.[1]
Pyrazole disulfides often serve as stable, isolable precursors to the more reactive and air-sensitive pyrazole thiols. The disulfide bond provides a convenient protecting group that can be cleaved under specific conditions to unmask the nucleophilic thiolate in situ or to isolate the corresponding thiol. This controlled deprotection is a vital step in many synthetic routes, particularly in the development of enzyme inhibitors and other targeted therapeutics. This guide details the chemical principles and provides a robust protocol for this critical transformation.
The Chemistry of Disulfide Bond Cleavage
The conversion of a disulfide (R-S-S-R') to two thiol/thiolate moieties (R-SH/R-S⁻ and R'-SH/R'-S⁻) is a reduction reaction.[6] The cleavage of the sulfur-sulfur bond can be achieved through two primary mechanistic pathways: thiol-disulfide exchange or reduction by phosphines.
Thiol-Mediated Reduction
This is the most common method, employing a reagent with one or two thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol (BME). The reaction proceeds via a series of nucleophilic attacks in a process known as thiol-disulfide exchange.[7][8]
Initiation: The reaction is initiated by the deprotonated form of the reducing agent, the thiolate anion (Reagent-S⁻), which is a potent nucleophile. This thiolate attacks one of the sulfur atoms of the pyrazole disulfide bond.[8][9]
Intermediate Formation: This attack breaks the S-S bond, forming a mixed disulfide between the pyrazole and the reducing agent, and releasing one equivalent of the pyrazole thiolate.[8]
Resolution:
For a dithiol reagent like DTT, the second thiol group on the same molecule performs an intramolecular attack on the mixed disulfide. This is a rapid, entropically favored step that forms a stable cyclic disulfide (e.g., oxidized DTT) and releases the second equivalent of the pyrazole thiolate.[6][10]
For a monothiol reagent like BME, a second, separate molecule of the reducing agent must attack the mixed disulfide to release the second pyrazole thiolate. This is why monothiols must be used in a large excess.[11][12]
The Critical Role of pH: Disulfide cleavage is highly pH-dependent. The active nucleophile is the thiolate anion (S⁻), not the protonated thiol (SH).[9] Therefore, the reaction must be conducted at a pH above the pKa of the reducing agent's thiol group to ensure a sufficient concentration of the reactive thiolate species. For DTT, effective reduction typically requires a pH of 7.5 or higher, while for BME, with its higher pKa, a pH around 8-8.5 is often necessary.[9]
Caption: Thiol-disulfide exchange mechanism using DTT.
Phosphine-Mediated Reduction
Tris(2-carboxyethyl)phosphine (TCEP) is a popular alternative to thiol-based reagents. It reduces disulfides through a different mechanism that does not involve thiols. The phosphorus atom acts as the nucleophile, attacking one of the disulfide sulfur atoms.[13] This reaction is effectively irreversible and results in the formation of TCEP oxide and two equivalents of the pyrazole thiolate.[13] A key advantage of TCEP is its efficacy over a much wider pH range (1.5-8.5) and its lack of a pungent odor.[9][11]
Selecting the Optimal Reducing Agent
The choice of reducing agent is critical and depends on the specific substrate, downstream applications, and required reaction conditions.[11]
Strong odor, volatile, requires large excess.[11][12]
Incompatible with phosphate buffers (use with caution).[9]
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive cleavage of a pyrazole disulfide using TCEP, chosen for its stability, efficiency, and broad pH compatibility.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Nitrogen or Argon gas supply
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure
Preparation:
Prepare a 0.5 M stock solution of TCEP-HCl by dissolving it in degassed, deionized water. Adjust the pH to ~7.0-7.5 with 1 M NaOH, as the initial solution will be acidic.
Set up a round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial to prevent re-oxidation of the product thiolate.[9]
Reaction Setup:
Dissolve the pyrazole disulfide (1 equivalent) in your chosen anhydrous organic solvent (e.g., THF) inside the purged flask. The concentration should typically be in the range of 0.05-0.2 M.
If the substrate is not fully soluble, a co-solvent system with the aqueous buffer may be necessary.
Via syringe, add the pH-adjusted TCEP stock solution (2-3 equivalents) to the stirring solution of the pyrazole disulfide. A slight excess of the reducing agent ensures the reaction goes to completion.
Reaction Execution:
Allow the reaction to stir at room temperature.
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material. Reactions are typically complete within 1-4 hours.
Workup and Extraction:
Once the reaction is complete, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.[16]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Storage:
If necessary, purify the crude pyrazole thiol product via flash column chromatography on silica gel.
The final product should be stored as a solid under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C) to minimize oxidation back to the disulfide.
Characterization
¹H and ¹³C NMR: Confirm the structure of the pyrazole thiol. The disappearance of symmetry (if the disulfide was symmetrical) and the appearance of a thiol proton (S-H) peak (often broad and in the range of 1-4 ppm, can be confirmed by D₂O exchange) are key indicators.
Mass Spectrometry (MS): Verify the molecular weight of the product. The observed mass should correspond to the pyrazole thiol, not the starting disulfide.
Experimental Workflow and Troubleshooting
Caption: General workflow for pyrazole disulfide cleavage.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient reducing agent.2. pH is too low (for thiol reagents).3. Reaction time is too short.
1. Add another equivalent of the reducing agent.2. Check and adjust the pH of the reaction mixture to the optimal range.3. Allow the reaction to proceed for a longer duration, monitoring periodically.
Product Re-oxidation
Exposure to atmospheric oxygen during or after the reaction.
1. Ensure all steps are performed under a strict inert atmosphere (N₂ or Ar).[9]2. Use degassed solvents and water for the reaction and workup.3. After isolation, immediately store the product under inert gas at low temperature.
Product Precipitation
The reduced thiol form may have lower solubility in the reaction solvent than the disulfide.
1. Try performing the reduction at a lower concentration.[11]2. Consider using a different solvent or a co-solvent system that better solubilizes the expected product.
References
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]
Let's Talk Academy. The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Available from: [Link]
Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]
ACS Publications - The Journal of Organic Chemistry. Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Available from: [Link]
Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Available from: [Link]
R Discovery. Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. Available from: [Link]
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]
Breaking a Couple: Disulfide Reducing Agents. Available from: [Link]
PMC - National Institutes of Health. From structure to redox: the diverse functional roles of disulfides and implications in disease. Available from: [Link]
PMC - National Institutes of Health. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. Available from: [Link]
Royal Society of Chemistry. CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Available from: [Link]
ResearchGate. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]
PMC - National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
ResearchGate. How can I cleavage the disulfide bond and create two SH groups?. Available from: [Link]
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
PDF. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available from: [Link]
Application Note: Utilizing 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane for the Synthesis of Redox-Responsive Metal-Organic Frameworks
Abstract This application note provides a comprehensive guide for the incorporation of the novel disulfide-containing pyrazole ligand, 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, into Metal-Organic Frameworks (MOFs). The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the incorporation of the novel disulfide-containing pyrazole ligand, 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, into Metal-Organic Frameworks (MOFs). The presence of a redox-active disulfide bond, coupled with the versatile coordination chemistry of the pyrazole moiety, makes this ligand a compelling building block for creating advanced functional materials. Specifically, MOFs functionalized with this ligand are designed to exhibit stimuli-responsive behavior, offering potential applications in controlled drug delivery, catalysis, and chemical sensing.[1][2] We present two detailed protocols: a direct solvothermal synthesis approach for incorporating the ligand as a modulator or co-linker, and a post-synthetic modification (PSM) strategy to introduce the disulfide functionality into a pre-existing MOF structure.[3][4][5] This guide is intended for researchers in materials science, chemistry, and drug development, providing both the theoretical rationale and practical steps for the synthesis and characterization of these next-generation responsive materials.
Introduction: The Rationale for Disulfide-Pyrazole Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[2] Their high surface area, tunable pore sizes, and chemically versatile nature have made them prime candidates for a wide range of applications.[6][7] A key area of MOF research is the development of "smart" materials that can respond to specific environmental stimuli.
The disulfide bond (S-S) is an attractive functional group for inducing stimuli-responsiveness. It is a stable covalent linkage that can be selectively cleaved under mild reducing conditions, such as in the presence of glutathione (GSH).[1] Given that the intracellular concentration of GSH is significantly higher than in the extracellular environment, and particularly elevated in tumor cells, disulfide-containing MOFs are excellent candidates for targeted drug delivery systems that release their payload specifically at the site of action.[1][2]
The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a highly versatile and robust coordinating ligand in MOF chemistry.[6][8] Its nitrogen atoms can coordinate to a wide variety of metal centers, acting as linkers, pillars, or modulators to influence the final topology and properties of the framework. The incorporation of a pyrazole moiety provides a stable anchoring point for the disulfide functionality within the MOF structure.
This application note focuses on 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (referred to herein as BMPD ), a ligand that synergistically combines these two functionalities. Its structure allows it to be integrated into MOF architectures to create materials that are both structurally robust and chemically responsive.
While not commercially available, BMPD can be synthesized from its corresponding thiol precursor, 5-methyl-1H-pyrazole-3-thiol. The thiol can be prepared via established methods for pyrazole synthesis. The subsequent oxidation of the thiol to the disulfide is a straightforward chemical transformation.
Property
Value (Predicted)
Molecular Formula
Câ‚‚Hâ‚‚Nâ‚ Sâ‚‚
Molecular Weight
254.36 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMF, DMSO, NMP; sparingly soluble in alcohols
Strategic Approaches for BMPD Integration into MOFs
We have developed two primary, field-proven methodologies for incorporating BMPD functionality into MOF architectures. The choice of method depends on the target MOF, the desired loading of the functional group, and the stability of the parent framework.
Workflow Overview
Figure 1: High-level workflows for the two primary methods of incorporating BMPD functionality into MOFs.
Protocol 1: Direct Solvothermal Synthesis of a BMPD-Functionalized Zr-MOF
This protocol describes the synthesis of a Zirconium-based MOF, analogous to the well-known UiO-66 architecture, where BMPD is introduced as a modulator. Modulators are crucial for controlling crystal size, morphology, and defect density, and in this case, for introducing the desired disulfide functionality.
Rationale
In this one-pot synthesis, BMPD competes with the primary linker (terephthalic acid) for coordination to the zirconium clusters during their formation. The pyrazole nitrogen atoms of BMPD can coordinate to the Zr-oxo clusters, effectively capping some coordination sites and becoming integrated into the final framework. This method is advantageous for its simplicity and for achieving a uniform distribution of the functional group throughout the MOF crystals.
Materials & Equipment
Reagent
Grade
Supplier
Cat. No.
Zirconium(IV) chloride (ZrClâ‚ )
≥99.5%
Sigma-Aldrich
208634
Terephthalic acid (Hâ‚‚BDC)
98%
Sigma-Aldrich
185369
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (BMPD)
-
Custom Synthesis
-
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
227056
Chloroform
Anhydrous, ≥99%
Sigma-Aldrich
372978
Ethanol
200 proof
Sigma-Aldrich
E7023
Equipment
20 mL Scintillation vials
Oven
Centrifuge
Sonicator
Schlenk line or glovebox
Step-by-Step Protocol
Preparation of Precursor Solution:
In a 20 mL scintillation vial, add ZrClâ‚  (60 mg, 0.26 mmol) and terephthalic acid (64 mg, 0.39 mmol).
Add 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (BMPD) (20 mg, 0.078 mmol). The molar ratio of BMPD to the primary linker determines its incorporation level.
Add 15 mL of anhydrous DMF.
Dissolution and Reaction:
Cap the vial tightly.
Sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.
Place the vial in a preheated oven at 120 °C for 24 hours.
Isolation and Purification:
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should have precipitated.
Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant.
Re-disperse the solid in 15 mL of fresh DMF and centrifuge again. Repeat this washing step three times to remove unreacted precursors.
Perform a solvent exchange by soaking the collected solid in chloroform for 3 days, replacing the chloroform twice daily. This is crucial for removing the high-boiling point DMF from the pores.
Activation:
After the solvent exchange, decant the chloroform and add ethanol.
Centrifuge and decant the ethanol.
Dry the resulting white powder under high vacuum at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.
Store the activated MOF under an inert atmosphere.
Expected Results & Characterization
Analysis Technique
Expected Outcome
Powder X-Ray Diffraction (PXRD)
The pattern should match that of the parent UiO-66 framework, confirming that the crystal structure is maintained.
Nâ‚‚ Sorption (77 K)
BET surface area is expected to be in the range of 800-1200 m²/g, slightly lower than pristine UiO-66 due to the presence of the modulator in the pores.
Thermogravimetric Analysis (TGA)
Should show high thermal stability up to ~450 °C.
FT-IR Spectroscopy
Presence of characteristic peaks for the pyrazole ring and potential S-S stretching vibrations (~470 cm⠻¹).
XPS / EDX
Confirmation of sulfur and nitrogen presence in the final material.
Protocol 2: Post-Synthetic Modification (PSM) of UiO-66-NHâ‚‚
This protocol details the covalent modification of a pre-synthesized amino-functionalized MOF (UiO-66-NHâ‚‚) with the thiol precursor of BMPD, followed by in-situ oxidation to form the disulfide bond.
Rationale
Post-synthetic modification is a powerful technique for functionalizing MOFs that may not be accessible through direct synthesis.[3][5][9][10] Here, the amine groups on the terephthalate linker of UiO-66-NHâ‚‚ serve as reactive handles. We first form a stable amide linkage with a bifunctional molecule, which then allows for the attachment of 5-methyl-1H-pyrazole-3-thiol. A subsequent mild oxidation step forms the desired disulfide bridge within the MOF's pores. This method offers precise control over the location of the functional group on the linker.
Workflow Diagram
Figure 2: Step-by-step workflow for the post-synthetic modification of UiO-66-NH2 to introduce the BMPD functionality.
Activate 200 mg of as-synthesized UiO-66-NHâ‚‚ by heating under vacuum at 150 °C for 12 hours.
Step A: Carboxylation of Amine Groups:
Disperse the activated UiO-66-NHâ‚‚ in 20 mL of anhydrous DMF.
Add succinic anhydride (100 mg, 1.0 mmol) to the suspension.
Stir the mixture at 60 °C for 24 hours under an inert atmosphere.
Isolate the solid by centrifugation, wash thoroughly with DMF (3x) and then DCM (3x) to remove excess reagents. Dry the resulting carboxylated MOF (UiO-66-COOH) under vacuum.
Step B: Amide Coupling with Pyrazole Thiol:
Disperse the dried UiO-66-COOH in 20 mL of anhydrous DMF.
In a separate vial, dissolve EDC (190 mg, 1.0 mmol), NHS (115 mg, 1.0 mmol), and 5-methyl-1H-pyrazole-3-thiol (114 mg, 1.0 mmol) in 5 mL of DMF.
Add the solution from the second vial to the MOF suspension.
Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.
Isolate the solid by centrifugation, wash thoroughly with DMF (3x) and DCM (3x). This product is the thiol-functionalized MOF (UiO-66-SH).
Step C: In-situ Oxidation to Disulfide:
Re-disperse the UiO-66-SH in 20 mL of DCM.
Add a solution of iodine (Iâ‚‚) (100 mg, 0.4 mmol) in 5 mL of DCM dropwise to the MOF suspension. The color of the iodine solution should fade as it is consumed.
Stir at room temperature for 12 hours.
Isolate the final product by centrifugation. Wash extensively with DCM and then ethanol to remove any residual iodine and byproducts.
Activation:
Activate the final BMPD-functionalized MOF by heating under vacuum at 120 °C for 12 hours. The lower temperature is to ensure the disulfide bond remains intact.
Application Example: Redox-Responsive Drug Release
To validate the functionality of the synthesized MOFs, a drug release study can be performed using a model drug like Doxorubicin (DOX).
Drug Loading: Soak the activated BMPD-functionalized MOF in a concentrated solution of DOX in a suitable solvent (e.g., methanol) for 24 hours.
Release Study:
Prepare two release media: (a) Phosphate-buffered saline (PBS) at pH 7.4, and (b) PBS at pH 7.4 containing 10 mM GSH (to mimic intracellular reducing conditions).
Disperse the DOX-loaded MOF in both media and monitor the release of DOX over time using UV-Vis spectroscopy.
Expected Outcome: A significantly faster and higher cumulative release of DOX is expected in the GSH-containing medium. This is due to the cleavage of the disulfide bonds within the MOF structure, leading to partial framework degradation or increased pore accessibility, thereby facilitating drug release.
Conclusion
The use of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane (BMPD) as a functional ligand opens new avenues for the design of sophisticated, stimuli-responsive MOFs. The protocols detailed in this application note provide robust and reproducible methods for incorporating this functionality via either direct synthesis or post-synthetic modification. The resulting materials hold significant promise for applications where controlled release or redox-mediated activity is desired, particularly in the field of targeted drug delivery. The combination of the stable pyrazole coordination motif with the cleavable disulfide linkage provides a powerful tool for the next generation of smart porous materials.
References
Farha, O. K., et al. (2012). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 41(8), 3070-3079. [Link]
Cheng, R., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 22(34), 5941-5945. [Link]
He, Z., et al. (2022). Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. Engineered Science, 20, 1-15. [Link]
Deria, P., et al. (2021). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ChemPlusChem, 86(1), 12-32. [Link]
Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Dalton Transactions, 40(30), 7697-7707. [Link]
Wang, Z., & Cohen, S. M. (2019). Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications. Accounts of Chemical Research, 52(5), 1215-1224. [Link]
Lei, B., et al. (2018). Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery. ACS Applied Materials & Interfaces, 10(18), 15371-15380. [Link]
Li, Z., et al. (2018). Post-synthesis modification of metal-organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 6(38), 18353-18374. [Link]
Kruger, P. E., et al. (2021). Synthesis of Hofmann-based metal-organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A, 9(2), 1069-1077. [Link]
El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 6, 94-103. [Link]
El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
Millan, A. R., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5483. [Link]
Application Notes and Protocols: Coordination Modes of Pyrazolyl Disulfide Ligands with Transition Metals
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Pyrazolyl Disulfide Ligands in Coordination Chemistry Pyrazolyl-based ligands have emerged as a cornerstone in the field of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazolyl Disulfide Ligands in Coordination Chemistry
Pyrazolyl-based ligands have emerged as a cornerstone in the field of coordination chemistry, prized for their modular synthesis and their ability to form stable complexes with a wide array of transition metals.[1][2] The introduction of a disulfide moiety to the pyrazolyl scaffold imparts unique electronic and steric properties, offering a rich landscape of coordination possibilities and potential applications ranging from catalysis to the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the primary coordination modes of pyrazolyl disulfide ligands with transition metals, supplemented with detailed experimental protocols and insights into the rationale behind synthetic and analytical choices.
The versatility of the pyrazole core, with its two adjacent nitrogen atoms, allows for it to function as a monodentate ligand, a bridging unit in polynuclear clusters, or as a component of more intricate chelating systems.[5] The disulfide group can either remain a non-coordinating spectator, influencing the ligand's electronic properties, or actively participate in metal binding, leading to a diverse range of structural motifs. Understanding these coordination modes is paramount for the rational design of metal complexes with tailored reactivity and function.
Part 1: Dominant Coordination Modes of Pyrazolyl Disulfide Ligands
The interaction between pyrazolyl disulfide ligands and transition metals is governed by a delicate interplay of factors including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Below, we dissect the most prevalent coordination modes observed for this class of ligands.
Monodentate Coordination through a Pyrazolyl Nitrogen
In the most straightforward coordination mode, the pyrazolyl disulfide ligand binds to a single metal center through one of its pyrazolyl nitrogen atoms. This is often observed when the ligand is present in excess or when the metal center has a strong preference for a lower coordination number.
Causality: The choice of a monodentate coordination is often dictated by the steric bulk on the ligand or the metal precursor. For instance, bulky substituents on the pyrazole ring can disfavor the close approach required for chelation. Furthermore, the presence of strongly coordinating ancillary ligands on the metal can saturate its coordination sphere, leaving only one site available for the pyrazolyl disulfide ligand.
Protocol 1: Synthesis of a Monodentate Pd(II) Complex
This protocol describes the synthesis of a generic monodentate palladium(II) complex with a substituted pyrazolyl disulfide ligand.
Dissolve K₂PdCl₄ (1 mmol) in 20 mL of water in a 100 mL round-bottom flask with gentle heating.[6]
In a separate flask, dissolve the pyrazolyl disulfide ligand (2.1 mmol) in 15 mL of DMF.
Add the ligand solution dropwise to the K₂PdCl₄ solution with continuous stirring at room temperature.
A color change and the formation of a precipitate should be observed.
Continue stirring the reaction mixture for 4-6 hours at room temperature to ensure complete reaction.
Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
Dry the resulting solid under vacuum to obtain the purified complex.
Characterization:
FT-IR Spectroscopy: A shift in the ν(C=N) stretching frequency of the pyrazole ring upon coordination is expected.
¹H NMR Spectroscopy: A downfield shift of the pyrazolyl protons upon coordination provides evidence of binding.[6]
Elemental Analysis: To confirm the stoichiometry of the complex.
Bidentate N,N'-Chelation
A prevalent and highly stable coordination mode involves the chelation of the ligand to a single metal center through two nitrogen atoms, typically from two pyrazolyl rings within the same ligand molecule. This is common for ligands such as 2,6-bis(pyrazolyl)pyridine derivatives bearing a disulfide substituent.[3][4]
Causality: The chelate effect provides a strong thermodynamic driving force for this coordination mode, resulting in highly stable five- or six-membered metallacycles. The pre-organization of the donor atoms in ligands like bis(pyrazolyl)methane or -pyridine derivatives favors this binding mode.
Protocol 2: Synthesis of a Bidentate N,N'-Chelated Iron(II) Complex
This protocol is adapted from the synthesis of iron(II) complexes of 4-(alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine derivatives.[3][4]
Dissolve the ligand L1 (2 molar equivalents) in a minimal amount of warm acetone.
In a separate vial, dissolve Fe(BF₄)₂·6H₂O (1 molar equivalent) in a minimal amount of acetone.
Slowly add the iron(II) solution to the ligand solution with stirring.
A rapid color change indicates the formation of the complex.
Allow the solution to stand at room temperature. Slow evaporation or diffusion of diethyl ether into the acetone solution will yield crystalline product.
Collect the crystals by filtration, wash with a small amount of cold acetone, and then with diethyl ether.
Dry the crystals under a stream of nitrogen.
Characterization:
Single-Crystal X-ray Diffraction: This is the definitive method to confirm the bidentate chelation mode and determine the coordination geometry.[3]
UV-Vis Spectroscopy: To study the d-d transitions and charge-transfer bands characteristic of the iron(II) complex.
Magnetic Susceptibility: To determine the spin state of the iron(II) center, which can be influenced by the ligand field.
Bidentate Bridging (Exo-bidentate)
In this mode, the pyrazolyl disulfide ligand, particularly its deprotonated pyrazolate form, acts as a bridge between two metal centers. Each nitrogen atom of a single pyrazole ring coordinates to a different metal ion, leading to the formation of dinuclear or polynuclear structures.[7]
Causality: The formation of bridging complexes is favored when the metal-to-ligand ratio is high or under conditions that promote deprotonation of the pyrazole N-H group. The resulting pyrazolate anion is an excellent exo-bidentate donor.[7]
Protocol 3: Synthesis of a Bridging Dinuclear Copper(I) Complex
This protocol outlines a general method for synthesizing a dinuclear copper(I) complex with bridging pyrazolate ligands.
Materials:
Copper(I) oxide (Cu₂O)
A 3,5-disubstituted pyrazole (e.g., 3,5-dimethylpyrazole)
An alkyldisulfide (e.g., di-p-tolyl disulfide)
Toluene
Triethylamine (NEt₃)
Procedure:
Combine Cu₂O (1 mmol) and the substituted pyrazole (2 mmol) in a Schlenk flask under an inert atmosphere (N₂ or Ar).
Add 30 mL of degassed toluene to the flask.
Add triethylamine (2.2 mmol) to the suspension to facilitate the deprotonation of the pyrazole.
Reflux the mixture for 2-3 hours. The solution should become homogeneous.
Cool the solution to room temperature and add the alkyldisulfide (1 mmol).
Stir the reaction mixture at room temperature overnight.
Remove the solvent under reduced pressure.
The residue can be purified by crystallization from a suitable solvent system like dichloromethane/hexane.
Characterization:
X-ray Crystallography: Essential for elucidating the dinuclear structure and the bridging nature of the pyrazolate ligand.
Mass Spectrometry (ESI-MS): To confirm the mass of the dinuclear species in solution.[8]
NMR Spectroscopy: While copper(I) is diamagnetic, ¹H and ¹³C NMR can confirm the ligand structure within the complex.
Part 2: Visualization of Coordination Modes
The following diagrams, generated using Graphviz, illustrate the primary coordination modes discussed.
Caption: Primary coordination modes of pyrazolyl disulfide ligands.
Part 3: Data Presentation and Characterization
The precise coordination environment of the metal center can be elucidated through a combination of spectroscopic and crystallographic techniques. The following table summarizes typical characterization data for different coordination modes.
The coordination chemistry of pyrazolyl disulfide ligands is a rich and expanding field. The ability to fine-tune the electronic and steric properties of these ligands through synthetic modification allows for the rational design of transition metal complexes with desired geometries and reactivities. The interplay between the pyrazole and disulfide functionalities offers exciting opportunities for the development of new catalysts, functional materials, and metallodrugs. Future research will likely focus on exploiting the redox activity of the disulfide bond in concert with the catalytic activity of the metal center, and on the incorporation of these versatile ligands into more complex supramolecular architectures.
References
Adhikari, B., et al. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Available at: [Link]
Halbert, S., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design. Available at: [Link]
La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry.
Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Available at: [Link]
Zibaseresht, R., & Hartshorn, R. M. (2005). Coordination chemistry of a terpyridine-tris(pyrazolyl) ditopic ligand. Dalton Transactions. Available at: [Link]
Davydenko, et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]
Halbert, S., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. ACS Publications. Available at: [Link]
(2023). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. Available at: [Link]
Trofimenko, S. (1986). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. Available at: [Link]
Application Notes and Protocols for the Solubility Determination of bis(5-methyl-1H-pyrazol-3-yl)disulfane in DMSO and Methanol
Introduction: The Critical Role of Solubility in Preclinical Research In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are paramount to its potential as a ther...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Preclinical Research
In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are paramount to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing bioavailability, formulation, and the reliability of in vitro screening data. This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane, a compound of interest within various research domains, in two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
Dimethyl sulfoxide is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar organic compounds.[1] Its deuterated form, DMSO-d6, is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.[1] Consequently, establishing the solubility of a compound in DMSO is often a foundational step in preparing concentrated stock solutions for high-throughput screening (HTS) and various biological assays.[1][2] Methanol, a polar protic solvent, is also frequently employed in organic synthesis and as a solvent for various analytical techniques.[3] Understanding a compound's solubility in methanol can be crucial for purification, crystallization, and formulation processes.
These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the accurate and reproducible determination of the solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate high-quality, reliable data essential for advancing their research and development endeavors.
Calibrated analytical balance (readability to at least 0.1 mg)
Calibrated positive displacement pipettes and tips
Glass vials with screw caps (e.g., 4 mL)
Orbital shaker or rotator with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator)
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and other standard laboratory glassware
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the kinetic solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Caption: Workflow for determining the solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Experimental Protocols
The following protocols are based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[4]
Protocol 1: Equilibrium Solubility Determination in DMSO and Methanol
1. Purpose: To determine the saturation solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane in DMSO and methanol at a controlled temperature.
2. Procedure:
Step 1: Sample Preparation: Accurately weigh an excess amount of bis(5-methyl-1H-pyrazol-3-yl)disulfane into a glass vial. An excess is crucial to ensure that a saturated solution is formed and is confirmed by the presence of undissolved solid after the equilibration period.[4] A starting point could be approximately 10-20 mg of the compound.
Step 2: Solvent Addition: Using a calibrated pipette, add a known volume of the desired solvent (anhydrous DMSO or methanol) to the vial. For instance, add 2.0 mL of the solvent. Securely cap the vial to prevent solvent evaporation, which is particularly important for the volatile methanol and the hygroscopic DMSO.[1][2]
Step 3: Equilibration: Place the vial in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended to allow for the dissolution process to reach a steady state.[4]
Step 4: Sample Collection and Preparation: After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid. Allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
3. Quantification: The concentration of bis(5-methyl-1H-pyrazol-3-yl)disulfane in the clear filtrate can be determined by one of the following methods:
Method A: Gravimetric Analysis
Accurately pipette a known volume of the filtered supernatant into a pre-weighed, clean, and dry container.
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
Once the solvent is removed, place the container in a desiccator to cool and then weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[4]
The final weight of the residue corresponds to the mass of bis(5-methyl-1H-pyrazol-3-yl)disulfane dissolved in the volume of solvent taken. Calculate the solubility in g/L or mg/mL.
Prepare a series of standard solutions of bis(5-methyl-1H-pyrazol-3-yl)disulfane of known concentrations in the same solvent (DMSO or methanol).
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
Inject the diluted sample solution into the HPLC system.
Determine the concentration of bis(5-methyl-1H-pyrazol-3-yl)disulfane in the diluted sample by comparing its peak area to the calibration curve.[4] Remember to account for the dilution factor to calculate the original concentration in the saturated solution.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for presenting the results.
Solvent
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (mol/L)
Method of Analysis
DMSO
25
Experimental Value
Calculated Value
HPLC or Gravimetric
Methanol
25
Experimental Value
Calculated Value
HPLC or Gravimetric
Discussion and Expert Insights
The determination of solubility is a foundational experiment in the characterization of any new chemical entity. The protocols outlined above provide a robust framework for obtaining reliable data for bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Causality Behind Experimental Choices:
Use of Anhydrous Solvents: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] Water contamination can significantly alter the polarity of the solvent and, consequently, the solubility of the compound. Using anhydrous solvents and minimizing exposure to air are crucial for reproducibility.
Equilibration Time: A 24-48 hour equilibration period is recommended to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved compound. Shorter incubation times may result in an underestimation of the solubility.
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and recorded temperature during the experiment is essential for data consistency and comparison.
Filtration: The use of a 0.22 µm filter is critical to remove any fine solid particles from the supernatant before analysis. The presence of such particles would lead to a significant overestimation of the solubility.
Potential Challenges and Troubleshooting:
Compound Instability: Some compounds may degrade in DMSO over time.[1] It is advisable to prepare fresh solutions and analyze them promptly. If degradation is suspected, it can be assessed by including a time-point zero sample in the analysis.
Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays.[2] While this is not directly measured in the present protocol, the determined solubility in pure DMSO provides a crucial starting point for designing subsequent dilution schemes.
Viscosity of DMSO: DMSO is more viscous than methanol, which can make filtration more challenging. Applying gentle pressure to the syringe can aid in this process.
By adhering to the detailed protocols and considering the insights provided, researchers can confidently determine the solubility of bis(5-methyl-1H-pyrazol-3-yl)disulfane in DMSO and methanol, thereby generating the high-quality data necessary to inform the next steps in their research and development pipeline.
References
BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Vol. 25, No. 1, 237-239.
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
Solubility test for Organic Compounds. (2024, September 24).
BenchChem. (2025). Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-DS-992
Subject: Low Yield & Purity in Oxidative Coupling of 5-methyl-1H-pyrazole-3-thiol
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Equilibrium
Welcome to the technical support hub. If you are accessing this guide, you are likely struggling with the synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane .
Many researchers treat this as a simple oxidative coupling of a thiol (
). However, the pyrazole ring introduces a critical variable: annular tautomerism .[1][2] The starting material, 5-methyl-1H-pyrazole-3-thiol, does not exist solely as a thiol; it exists in equilibrium with its thione form. Ignoring this equilibrium leads to side reactions, over-oxidation, and poor regioselectivity.
This guide moves beyond standard recipes to address the mechanistic failures causing low yields.
Module 1: Precursor Quality Control (The Tautomer Trap)
Before starting the reaction, you must validate your starting material. The 5-methyl-1H-pyrazole-3-thiol precursor is amphoteric and tautomeric.
The Mechanism: Thiol-Thione Tautomerism
The precursor exists in a dynamic equilibrium between the thiol form (reactive for disulfide formation) and the thione form (unreactive or prone to desulfurization).
Figure 1: The thiol form is required for oxidation, but the thione form often predominates in neutral organic solvents.
Diagnostic Step:
Check your precursor's solubility.
Observation: Precursor is insoluble in non-polar solvents (DCM, Hexane) but soluble in NaOH.
Root Cause: The substance is highly polar due to the thione character (NH=C=S dipole).
Action: You must use a base to lock the molecule in the thiolate (
) form before adding the oxidant.
Module 2: Reaction Optimization Protocols
We recommend two distinct protocols depending on your purity requirements and available reagents.
Protocol A: The Iodine Method (High Purity / Quantifiable)
Best for: Small scale, high purity requirements, avoiding over-oxidation.
The Logic: Iodine (
) acts as both the oxidant and the indicator. It selectively oxidizes the thiolate anion to the disulfide without pushing it to the sulfinic acid () or sulfonic acid () stages, which are common pitfalls with peroxide.
Step-by-Step:
Dissolution: Dissolve 10 mmol of 5-methyl-1H-pyrazole-3-thiol in 20 mL of 10% NaOH (aq).
Why: Converts thione
thiolate anion.
Cooling: Cool the solution to 0–5 °C.
Oxidation: Dropwise add a solution of
(dissolved in KI/water) until a faint yellow color persists.
Endpoint: The persistence of yellow indicates all thiol has reacted.
Workup: The disulfide product is often less soluble in the aqueous phase than the thiolate. It may precipitate immediately.
If Solid: Filter and wash with cold water.
If Oily: Extract with Ethyl Acetate, dry over
.
Protocol B: The Peroxide/Catalyst Method (Scalable / Green)
Best for: Large scale, "Green" chemistry requirements.
The Logic: Hydrogen peroxide (
) is cheap but dangerous. It easily over-oxidizes disulfides to thiosulfinates (R-S(=O)-S-R). To prevent this, strict temperature control and stoichiometric precision are required.
Step-by-Step:
Solvent System: Use Ethanol/Water (1:1).
Basification: Add 1.1 eq of
(Triethylamine) or NaOH.
Catalyst (Optional but Recommended): Add 1 mol% Sodium Iodide (NaI).
to in situ; oxidizes the thiol. This "buffer" prevents direct contact between the harsh peroxide and the sulfur [1].
Addition: Add 30%
(0.55 eq) very slowly at <10 °C.
Quench: Add saturated Sodium Thiosulfate (
) immediately after reaction completion to destroy excess peroxide.
Data Comparison: Oxidant Selection
Feature
Iodine ()
Hydrogen Peroxide ()
Air/Oxygen ()
Yield (Typical)
85-95%
60-75% (Risk of over-oxidation)
40-50% (Slow)
Reaction Time
< 30 mins
1-2 Hours
24+ Hours
By-products
NaI (Water soluble)
Sulfonic acids ()
Variable
Purification
Filtration/Wash
Column Chromatography often needed
Filtration
Module 3: Troubleshooting Decision Tree
Use this workflow to diagnose low yields in your specific batch.
Figure 2: Decision matrix for diagnosing reaction failures.
Frequently Asked Questions (FAQ)
Q1: My product is an oil, but the literature says it should be a solid. Why?A: This is often due to trapped solvent or disulfide exchange impurities.
Fix: Triturate the oil with cold diethyl ether or hexane. The pure disulfide is likely a solid, but traces of the thione tautomer can depress the melting point. Recrystallize from Ethanol/Water.
Q2: Can I use DMSO as an oxidant?A: Yes. DMSO is a mild oxidant (see Swern conditions or simple thermal DMSO oxidation).
Protocol: Heat the thiol in DMSO at 60-80°C for 4-6 hours.
Downside: Removing DMSO requires extensive washing or lyophilization. It is not recommended if you have difficulty with workup solubility [2].
Q3: Why does the reaction mixture turn dark red/brown?A: If using Iodine, this is excess oxidant. Quench with Sodium Thiosulfate. If using Peroxide, a brown color may indicate ring degradation or oxidative cleavage of the pyrazole ring itself (rare, but possible at high temps).
Q4: How do I confirm the structure?A:
1H NMR: Look for the disappearance of the S-H proton (usually broad, 10-13 ppm) and the shift of the C4-H proton on the pyrazole ring.
Mass Spec: You should see the dimer mass
. Be careful: Disulfides can fragment in the MS source, sometimes showing the monomer mass. Use mild ionization (ESI) [3].
References
Kirihara, M., et al. "Tantalum(V) Chloride-Catalyzed Oxidation of Thiols to Disulfides with Hydrogen Peroxide." Tetrahedron Letters, vol. 50, no. 11, 2009, pp. 1180-1183.
Tingoli, M., et al. "Oxidation of Thiols to Disulfides." Synthesis, vol. 1999, no. 12, 1999.
Nagy, P.I., et al. "Theoretical studies of the tautomeric equilibria for five-member N-heterocycles."[1] Journal of Physical Chemistry B, vol. 109, 2005, pp. 22588–22602.[1]
Google Patents. "Synthesis method of pyrazole disulfide." CN113248439A. (Describes industrial scaling of pyrazole disulfides).
Technical Support Center: Resolving Solubility Challenges of Pyrazole Disulfides in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole disulfide compounds. This guide provides in-depth troubleshooting advice, frequently asked que...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole disulfide compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common and often complex solubility challenges encountered with this class of molecules in aqueous environments. Our approach is rooted in fundamental physicochemical principles and validated formulation strategies to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Challenge: The Physicochemical Basis of Poor Solubility
Pyrazole disulfides, a promising class of compounds in drug discovery and other scientific fields, often exhibit limited aqueous solubility. This characteristic stems from a combination of factors inherent to their molecular structure:
The Pyrazole Ring: The aromatic and planar nature of the pyrazole ring can lead to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.[1]
The Disulfide Bond: The disulfide linkage, while crucial for the biological activity of many of these compounds, contributes to their overall lipophilicity. The C-S-S-C dihedral angle, typically around 90°, can influence molecular packing and intermolecular interactions.[2]
Substituent Effects: The nature of the substituents on the pyrazole ring and any adjacent moieties plays a critical role. Lipophilic groups will further decrease water solubility, while the introduction of polar or ionizable groups can enhance it.[3]
Poor aqueous solubility can lead to a host of experimental challenges, including inaccurate quantification, precipitation in bioassays, and low bioavailability in preclinical studies. Addressing these issues early in the development process is paramount for success.
Troubleshooting Guides: A Problem-Oriented Approach
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your research.
Issue 1: My pyrazole disulfide compound is precipitating out of my aqueous buffer during my experiment.
Possible Cause 1: Exceeding the Thermodynamic Solubility Limit
Explanation: Every compound has an intrinsic maximum concentration to which it can dissolve in a given solvent system at a specific temperature and pH. If your experimental concentration exceeds this limit, the compound will precipitate.
Troubleshooting Steps:
Determine the Equilibrium Solubility: Before conducting your experiments, it is crucial to determine the equilibrium solubility of your pyrazole disulfide in the intended buffer system. A detailed protocol for this is provided in the "Experimental Protocols" section.
Work Below the Saturation Point: Once the solubility limit is known, ensure your experimental concentrations are maintained below this threshold.
Consider a Staged Dilution: When preparing your working solutions from a concentrated stock (e.g., in DMSO), avoid rapid dilution into the aqueous buffer. Instead, employ a stepwise dilution or add the stock solution to a vigorously stirred buffer to prevent localized supersaturation and subsequent precipitation.[4]
Possible Cause 2: pH-Dependent Solubility
Explanation: Pyrazole rings contain weakly basic nitrogen atoms.[5] Depending on the pKa of your specific derivative, changes in the pH of your buffer can significantly alter the ionization state and, consequently, the aqueous solubility of the compound. For many pyrazoles, solubility increases in acidic conditions due to protonation.[5]
Troubleshooting Steps:
Measure pH-Dependent Solubility: Determine the solubility of your compound across a range of pH values relevant to your experimental conditions.
Optimize Buffer pH: If your experiment allows, adjust the pH of your buffer to a range where the compound exhibits higher solubility.
Salt Formation: For pyrazole disulfides with ionizable functional groups, consider synthesizing a salt form of the compound, as salts often exhibit significantly higher aqueous solubility.[3]
Possible Cause 3: Instability of the Disulfide Bond
Explanation: While disulfide bonds are generally stable, they can be susceptible to cleavage under certain conditions. Thiol-disulfide exchange reactions are more likely to occur at a basic pH (typically above 8) where thiolate anions are more prevalent.[2][6] Reductants in your media could also cleave the disulfide bond.
Troubleshooting Steps:
Maintain Appropriate pH: For experiments where disulfide bond integrity is critical, maintaining a neutral or slightly acidic pH can minimize the risk of cleavage.[6]
Avoid Reducing Agents: Ensure your buffers and other reagents are free from reducing agents unless they are a deliberate part of your experimental design.
Issue 2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
Possible Cause 1: Compound Precipitation in Assay Wells
Explanation: Even if a solution appears clear initially, changes in conditions within an assay plate (e.g., interaction with cell media components, temperature fluctuations) can lead to precipitation over time, reducing the effective concentration of your compound.
Troubleshooting Steps:
Visually Inspect Assay Plates: Before and after incubation, carefully inspect your assay plates under a microscope for any signs of precipitation.
Incorporate Solubility-Enhancing Excipients: Consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer to maintain the solubility of your pyrazole disulfide. Detailed guidance on selecting and using these excipients is provided in the "Formulation Strategies" section.
Reduce Final DMSO Concentration: If using a DMSO stock, ensure the final concentration in your assay is as low as possible (typically <0.5%) to minimize its impact on both the biological system and the solubility of your compound in the aqueous environment.[4]
Possible Cause 2: Formation of Aggregates
Explanation: Poorly soluble compounds can form sub-visible aggregates in solution. These aggregates can lead to non-specific interactions and artifacts in biological assays.
Troubleshooting Steps:
Dynamic Light Scattering (DLS): Use DLS to analyze your compound in solution to detect the presence of aggregates.
Inclusion of a Non-ionic Surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween-80 (0.01-0.1%), can help to prevent the formation of aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the best initial steps to take when I receive a new pyrazole disulfide with unknown solubility?
A1: A systematic approach is key:
Literature Review: Search for any available data on the solubility of structurally similar compounds.
In Silico Prediction: Use computational tools to predict the LogP and aqueous solubility of your compound. While not a substitute for experimental data, this can provide a useful starting point.
Basic Solubility Screen: Perform a simple solubility test in a range of solvents with varying polarities (e.g., water, ethanol, DMSO, acetone) to get a qualitative understanding of its solubility profile.[3]
Equilibrium Solubility Determination: Quantitatively determine the equilibrium solubility in your primary experimental buffer.
Q2: Can I use co-solvents to improve the solubility of my pyrazole disulfide? If so, which ones are recommended?
A2: Yes, co-solvents are a common and effective strategy. They work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[7]
Recommended Co-solvents:
Ethanol: A widely used, biocompatible co-solvent.
Propylene Glycol (PG): Another common and safe option for in vitro and in vivo studies.
Dimethyl Sulfoxide (DMSO): Excellent for preparing high-concentration stock solutions, but its final concentration in aqueous solutions should be minimized.[3]
Screening for the Optimal Co-solvent: It is recommended to perform a co-solvent screening study to identify the most effective one for your specific pyrazole disulfide and the optimal concentration to use.
Q3: Are cyclodextrins a suitable option for formulating pyrazole disulfides?
A3: Cyclodextrins are an excellent choice for improving the aqueous solubility of poorly soluble compounds, including those with disulfide bonds. They are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic pyrazole disulfide can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is water-soluble.[8]
Types of Cyclodextrins:
β-Cyclodextrin (β-CD): Commonly used due to the suitable size of its cavity for many drug molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified cyclodextrins offer significantly higher aqueous solubility and are often preferred for pharmaceutical applications.
Q4: How can I purify my pyrazole disulfide if it has poor solubility in common recrystallization solvents?
A4: Purifying poorly soluble compounds can be challenging. Here are some strategies:
Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, dissolve it in a minimal amount of a hot "good" solvent and quickly filter it to remove insoluble impurities.[3]
Binary Solvent System for Recrystallization: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is soluble). Then, add a "poor" solvent (in which it is sparingly soluble, and which is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[3]
Column Chromatography with Modified Solvents: If standard solvents are ineffective, you may need to use more polar solvent systems or add modifiers (e.g., a small percentage of acetic acid or triethylamine, depending on the nature of your compound and impurities) to the mobile phase to improve solubility and separation on the column.
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a pyrazole disulfide in an aqueous buffer.
Materials:
Pyrazole disulfide compound
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
Analytical balance
Scintillation vials or glass test tubes with screw caps
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation of Supersaturated Solutions: Add an excess amount of the pyrazole disulfide compound to a series of vials containing a known volume of the aqueous buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved pyrazole disulfide.
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Pyrazole Disulfide Formulation with a Co-solvent
This protocol provides a general method for preparing a solution of a pyrazole disulfide using a co-solvent for in vitro experiments.
Stock Solution Preparation: Accurately weigh the pyrazole disulfide and dissolve it in the chosen co-solvent to prepare a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
Working Solution Preparation:
Place the required volume of the aqueous buffer in a sterile tube.
While vigorously vortexing the buffer, add the required volume of the co-solvent stock solution dropwise to the buffer.
Continue vortexing for a few minutes to ensure complete mixing and dissolution.
Final Concentration Check: If possible, confirm the final concentration of the pyrazole disulfide in the aqueous solution using a suitable analytical method.
Protocol 3: Formulation of a Pyrazole Disulfide with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an inclusion complex of a pyrazole disulfide with HP-β-CD to enhance its aqueous solubility.
Materials:
Pyrazole disulfide compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water or buffer
Magnetic stirrer and stir bar
Lyophilizer (optional)
Procedure:
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or buffer at a desired concentration (e.g., 10-40% w/v).
Complexation: Add an excess amount of the pyrazole disulfide to the HP-β-CD solution.
Stirring: Stir the mixture vigorously at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
Filtration/Centrifugation: Remove the undissolved pyrazole disulfide by filtration or centrifugation.
Lyophilization (Optional): The resulting clear solution can be lyophilized (freeze-dried) to obtain a solid powder of the pyrazole disulfide-HP-β-CD complex, which can be easily reconstituted in water.
Quantification: Determine the concentration of the pyrazole disulfide in the final solution or the drug loading in the lyophilized powder using a validated analytical method.
Data Presentation
Table 1: Common Co-solvents for Enhancing Solubility of Pyrazole Disulfides
Co-solvent
Typical Concentration Range for in vitro assays
Key Considerations
Ethanol
1-10% (v/v)
Biocompatible at low concentrations.
Propylene Glycol (PG)
1-20% (v/v)
Generally recognized as safe (GRAS).
Polyethylene Glycol 400 (PEG 400)
5-30% (v/v)
Can also act as a plasticizer.
Dimethyl Sulfoxide (DMSO)
<0.5% (v/v)
Used for high-concentration stock solutions; can have biological effects.
Table 2: Comparison of Solubility Enhancement Strategies
Strategy
Mechanism of Action
Advantages
Disadvantages
pH Adjustment
Increases the fraction of the ionized, more soluble form of the compound.
Simple and cost-effective.
Only applicable to ionizable compounds; may not be compatible with all experimental conditions.
Co-solvents
Reduces the polarity of the solvent system.
Effective for a wide range of hydrophobic compounds.
High concentrations may be toxic or interfere with biological assays.
Surfactants
Form micelles that encapsulate the hydrophobic compound.
Can significantly increase solubility.
May interfere with biological membranes or assay components.
Cyclodextrins
Form water-soluble inclusion complexes with the hydrophobic compound.
High solubilization capacity; generally well-tolerated.
Can be more expensive than other excipients.
Particle Size Reduction
Increases the surface area-to-volume ratio, enhancing the dissolution rate.
Improves dissolution rate but not thermodynamic solubility.
Caption: A workflow for systematically addressing the solubility of pyrazole disulfides.
Decision Tree for Troubleshooting Precipitation
Caption: A logical decision tree for troubleshooting precipitation issues.
References
Miller, J. M. (2005). Chromatography: Concepts and Contrasts. John Wiley & Sons.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
Disulfide bond. (2023, October 27). In Wikipedia. [Link]
QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context? Biotechnology. [Link]
Zhang, L., & Wang, D. I. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Biotechnology Advances, 29(6), 924-933. [Link]
Yalkowsky, S. H., & Banerjee, S. (1992).
ResearchGate. (2018, February 18). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?[Link]
Chemistry Stack Exchange. (2012, August 22). Can acidic conditions break disulfide bonds?[Link]
Dou, G. F., Tian, M. M., & Zhang, W. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1853. [Link]
Pignatello, R., Musso, S., D'Angelo, V., & Pistarà, V. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6175. [Link]
Morris, K. R., Fakes, M. G., & Thakur, A. B. (1994). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 13(6), 979-985. [Link]
Google Patents. (n.d.). CN113248439A - Synthesis method of pyrazole disulfide.
Feng, C., & Zhang, H. (2020). Disulfide based prodrugs for cancer therapy. Theranostics, 10(16), 7343. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of hydrophobic drugs: a review.
Pignatello, R., Musso, S., D'Angelo, V., & Pistarà, V. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6175. [Link]
ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. [Link]
Pignatello, R., Musso, S., D'Angelo, V., & Pistarà, V. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6175. [Link]
Al-Omair, M. A. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Molecules, 27(15), 4786. [Link]
Quiroga, J., & Trilleras, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(2), 194-206.
Szatmari, I., & Fülöp, F. (2004). Synthesis of new pyrazole and pyrimidine steroidal derivatives. Molecules, 9(3), 200-207. [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Rojas, R., & Insuasty, B. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1481-1499. [Link]
Rojas, R., & Insuasty, B. (2022). Recent advances in synthesis and properties of pyrazoles. Molecules, 27(17), 5533. [Link]
Singh, S., & Singh, P. (2019). Drug excipient compatibility testing protocols and characterization: A review. Asian Journal of Pharmaceutics (AJP)
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of excipients and food chemicals, 1(3), 3-26.
da Silva, C. F., de Andrade, I. M., de Souza, T. B., & Soeiro, M. D. N. C. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4987. [Link]
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]
Slideshare. (n.d.). Drug excipient compatibility. [Link]
Talaviya, R., & Patel, S. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 284, 02004. [Link]
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Medicinal Chemistry Research, 27(1), 1-45. [Link]
Wang, Y., Chen, J., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive impurities in excipients: profiling, identification and mitigation of drug–excipient incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]
Al-Musawi, S., & Al-Khafaji, Z. (2022). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry, 8(10), 125. [Link]
El-Haddad, S. A., Fouda, A. E. A. S., & El-Sabbagh, O. I. (2023). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS omega, 8(25), 22775-22791. [Link]
Pharmaceutical Technology. (2007, November 2). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]
The Central Problem: Pyrazolyl disulfides are thermally labile compounds. Unlike simple dialkyl disulfides, the electron-withdrawing nature of the pyrazole ring, combined with the potential for nitrogen lone-pair participation, weakens the S–S bond (Bond Dissociation Energy
35–50 kcal/mol depending on substitution).
The Consequence: At elevated temperatures (>60°C–100°C), these compounds undergo homolytic cleavage , leading to three primary failure modes:
Desulfurization (Extrusion of sulfur to form monosulfides).
Radical Scrambling (Disproportionation).
Polymerization/Tarry Decomposition.
This guide provides the diagnostic tools to identify these failures and the protocols to prevent them.
Diagnostic Hub: Identify Your Failure Mode
Use this decision matrix to correlate your experimental observation with the underlying chemical failure.
Observation
HPLC/TLC Signature
Root Cause
Immediate Action
Yield Loss & Elemental Sulfur
Appearance of a highly non-polar peak (thioether) + solid yellow precipitate ().
Thermal Sulfur Extrusion. The S-S bond cleaved, and a sulfur atom was ejected to form the thermodynamically stable thioether (Py-S-Py).
STOP HEATING. Reduce reaction temp by 20°C. Add radical scavenger (TEMPO) if compatible.
Mixture of Products
Multiple new peaks flanking the product. (e.g., R-S-S-R, R'-S-S-R', R-S-S-R').
Radical Scrambling. If asymmetric disulfides are heated, thiyl radicals (Py-S•) exchange partners rapidly.
Lower temp. Isolate species immediately. Avoid mixing different disulfides in hot solution.
Black Tar / Insoluble Matter
Baseline noise increases; loss of mass balance; intractable solid.
Radical Polymerization. Thiyl radicals attacked the pyrazole ring or solvent, initiating chain polymerization.
Use inert atmosphere (/Ar). Exclude light (UV). Switch to radical-inhibiting solvent (e.g., Toluene).
Color Change (Yellow Red)
Bathochromic shift in UV-Vis.
Homolysis Onset. The red color often indicates the formation of stable thiyl radicals in equilibrium.
Cool to 0°C. If color reverts, the bond is intact. If permanent, decomposition occurred.
Technical Deep Dive: The Mechanics of Failure
To solve the problem, you must understand the mechanism. The thermal instability of pyrazolyl disulfides is driven by the weakness of the disulfide bond relative to the stability of the resulting radicals or the thermodynamic drive to form elemental sulfur.
Mechanism of Thermal Decomposition
The following diagram illustrates the pathway from the intact disulfide to its degradation products.
Figure 1: Thermal degradation pathways of pyrazolyl disulfides. The central failure point is the homolytic cleavage of the S-S bond.
Troubleshooting & Recovery Protocols
Scenario A: "I need to perform a reaction at high temperature (e.g., 100°C), but my disulfide decomposes."
The Fix: Do not use the disulfide directly. Use a Masked Thiol Strategy .
Disulfides are poor candidates for high-temp reactions. Instead, generate the thiyl species in situ or use a protected precursor that releases the thiol/disulfide only when needed.
Protocol:
Convert your disulfide to a Bunte Salt (S-aryl thiosulfate) or a Thioacetate if the reaction allows. These are significantly more thermally stable.
If you must use the disulfide, add it via Slow Addition (syringe pump) to the hot reaction mixture. This keeps the instantaneous concentration of radicals low, favoring the desired cross-reaction over self-polymerization.
Scenario B: "My synthesis of Bis(pyrazolyl) disulfide yielded a yellow oil that solidified into sulfur."
The Fix: You overheated the oxidation step.
The synthesis of these compounds usually involves the oxidation of pyrazole-thiol or the reaction of pyrazole with
. This is highly exothermic.
Correct Synthesis Protocol (Low-Temp Control):
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
Temperature: Cool the pyrazole solution to -78°C (acetone/dry ice) or at least 0°C .
Reagent: Add Sulfur Monochloride (
) dropwise over 30 minutes.
Quench: Do not heat to reflux. Allow to warm to Room Temperature (RT) only after the reaction is complete.
Workup: Wash with cold bicarbonate. Do not distill. Remove solvent under high vacuum at ambient temperature.
Scenario C: "How do I store these compounds long-term?"
The Fix: Arrest the homolysis equilibrium.
Temperature: -20°C is mandatory.
Atmosphere: Argon or Nitrogen (prevents oxidation of the radicals).
Light: Amber vials (UV light cleaves S-S bonds as efficiently as heat).
Frequently Asked Questions (FAQ)
Q: Why are pyrazolyl disulfides less stable than phenyl disulfides?A: The pyrazole ring is electron-deficient (π-excessive but inductively withdrawing). This can destabilize the S-S bond. Furthermore, the nitrogen lone pair (N2) can facilitate specific decomposition pathways or stabilize the leaving thiyl radical, lowering the activation energy for bond cleavage [1].
Q: Can I use refluxing ethanol for recrystallization?A:Risk High. Ethanol boils at 78°C. This is near the danger zone for sensitive pyrazolyl disulfides. Use a lower-boiling solvent like Pentane/DCM mixtures or recrystallize by slow evaporation at room temperature. If you see elemental sulfur precipitating, your solvent is too hot.
Q: I see a color change from white to pink/red upon heating. Is this bad?A: It is a warning. The pink/red color is often the visual signature of the thiyl radical . If you cool it down immediately, it may revert (radical recombination). If you maintain heat, these radicals will find irreversible termination pathways (decomposition) [2].
References
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. Wiley-Interscience. (Definitive source on S-S bond dissociation energies and homolytic cleavage mechanisms).
Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters, 22(33), 3119-3122. Link (Discusses thermal fragility of heteroaromatic sulfur species).
Harpp, D. N., & Granata, A. (1979). Desulfurization of organic trisulfides. A mechanistic study. The Journal of Organic Chemistry, 44(23), 4144-4148. Link (Mechanism of sulfur extrusion and scrambling).
Reference Data & Comparative Studies
Validation
A Guide to the 1H NMR Spectroscopic Characterization of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
Introduction to Pyrazole-Disulfanes and their Spectroscopic Challenges Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The incorporati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Pyrazole-Disulfanes and their Spectroscopic Challenges
Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The incorporation of a disulfide linkage introduces a unique structural and potentially reactive motif, making compounds like 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane intriguing targets for drug discovery and material science.[5] The characterization of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for structural elucidation.
The inherent tautomerism of the pyrazole ring and the potential for conformational restriction around the disulfide bond can lead to complex NMR spectra. This guide aims to deconstruct these complexities and provide a clear, predictive framework for interpreting the ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Spectrum of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
The structure of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is presented below. Based on its symmetrical nature, a relatively simple ¹H NMR spectrum is anticipated.
Figure 1: Key proton environments in 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Based on the analysis of related pyrazole compounds, the following proton signals are expected:
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale and Comparative Data
N-H (Pyrazole)
12.0 - 14.0
Broad Singlet
2H
The N-H proton of the pyrazole ring is known to be acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding and tautomerism.[6][7] In similar pyrazole structures, this peak can be observed in the range of 10-14 ppm.[8][9]
C4-H (Pyrazole)
6.0 - 6.5
Singlet
2H
The proton at the C4 position of the pyrazole ring typically resonates in the aromatic region. In unsubstituted pyrazole, the C4-H proton appears as a triplet around 6.3 ppm.[6] However, due to the substitution at C3 and C5 in the target molecule, this proton will appear as a singlet. Similar 3,5-disubstituted pyrazoles show this C4-H proton as a singlet in the 6.0-6.5 ppm range.[10]
C5-CH₃ (Methyl)
2.2 - 2.5
Singlet
6H
The methyl group at the C5 position is expected to appear as a sharp singlet in the upfield region of the spectrum. The chemical shift is influenced by the electronic environment of the pyrazole ring. In various 5-methylpyrazole derivatives, this signal is consistently reported between 2.2 and 2.5 ppm.[10][11][12]
Comparison with Structurally Related Compounds
To further refine our predictions, a comparison with experimentally characterized pyrazole derivatives is invaluable.
Simple Pyrazoles
For the parent pyrazole, the ¹H NMR spectrum shows a triplet for the H4 proton at approximately 6.3 ppm and a doublet for the H3/H5 protons at around 7.6 ppm.[6][13] The presence of substituents dramatically alters this pattern.
Substituted Pyrazoles
In N-substituted pyrazoles, the complexity can increase. However, for C-substituted pyrazoles, the principles of predicting chemical shifts based on electron-donating or withdrawing effects of the substituents hold true. The disulfide linkage at the C3 position is expected to have a moderate electron-withdrawing effect, potentially shifting the adjacent C4-H proton slightly downfield compared to an alkyl-substituted pyrazole.
Pyrazole-Disulfane Analogues
While direct data for the title compound is scarce, recent studies on pyrazole derivatives containing disulfide moieties have been published, highlighting their antimicrobial activities.[5] A detailed analysis of the supplementary information of such studies, when available, can provide the most accurate comparison.
Experimental Protocols
For researchers aiming to synthesize and characterize 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, the following general protocols are recommended.
Synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
The synthesis of pyrazole-disulfanes can be achieved through the oxidation of the corresponding pyrazole-3-thiols. A general procedure is outlined below.
Comparative Guide: Pyrazole Thiol vs. Disulfide Dimer Antimicrobial Activity
This guide provides an in-depth technical comparison of Pyrazole Thiols versus their oxidized Disulfide Dimer counterparts, focusing on antimicrobial efficacy, mechanism of action, and chemical stability. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Pyrazole Thiols versus their oxidized Disulfide Dimer counterparts, focusing on antimicrobial efficacy, mechanism of action, and chemical stability.
Executive Summary
In the development of novel antimicrobial agents, the pyrazole scaffold is a privileged structure due to its ability to bind diverse biological targets (e.g., DNA gyrase). However, the sulfur-functionalization of this ring—specifically the choice between the free thiol (-SH) and the disulfide dimer (-S-S-) —dramatically alters pharmacokinetics and bactericidal mechanism.
Pyrazole Thiol (Monomer): Acts primarily as a nucleophilic antioxidant and metal chelator. While potent against specific enzymatic targets, its efficacy is often limited by rapid oxidative degradation and poor membrane permeability (high polarity).
Pyrazole Disulfide (Dimer): Functions as a lipophilic prodrug and an oxidative stressor . It exhibits superior cellular uptake and acts via "thiol-disulfide exchange," crippling essential bacterial proteins and inducing lethal Reactive Oxygen Species (ROS) accumulation.
Verdict: For broad-spectrum antimicrobial applications, the Disulfide Dimer form generally demonstrates superior bioavailability and bactericidal potency (lower MIC) compared to its thiol precursor, primarily due to its ability to penetrate cell walls and trigger oxidative collapse.
Chemical Context & Structure-Activity Relationship (SAR)
The transition from thiol to disulfide is not merely a dimerization; it is a switch in chemical reactivity.
Feature
Pyrazole Thiol (R-SH)
Bis(pyrazole) Disulfide (R-S-S-R)
Hybridization
Sulfur (Nucleophilic)
Sulfur (Electrophilic center)
Lipophilicity (LogP)
Low (Hydrophilic, H-bond donor)
High (Lipophilic, Membrane permeable)
Stability
Low (Prone to auto-oxidation)
High (Stable in air/solid state)
Redox Behavior
Reducing agent
Oxidizing agent (Thiol-Disulfide Exchange)
Key Interaction
Metal Chelation (Zn²⁺, Cu²⁺)
Covalent modification of Cysteine residues
Synthesis & Interconversion Pathway
The disulfide is typically synthesized via the mild oxidation of the parent thiol. In biological systems, this reaction is reversible, allowing the disulfide to act as a prodrug.
Figure 1: Synthetic pathway and in vivo redox cycling between pyrazole thiol and disulfide forms.
Antimicrobial Performance Comparison
The following data summarizes the performance of 1-methyl-1H-pyrazol-5-amine derivatives (Thiol vs. Disulfide) against key pathogens.
Table 1: Comparative MIC/EC50 Data
Data derived from recent structure-activity studies (e.g., Li et al., J. Agric. Food Chem. 2024).[1]
Pathogen Type
Organism
Metric
Pyrazole Thiol (Control)
Pyrazole Disulfide (Optimized)
Reference Drug
Fungus
Valsa mali
EC₅₀ (mg/L)
> 50.0
0.64
Tebuconazole (0.33)
Fungus
C. albicans
MIC (µg/mL)
64 - 128
4 - 16
Fluconazole (8)
Gram- Bacteria
P. syringae
MIC₉₀ (mg/L)
> 100
1.56
Streptomycin (12.5)
Gram+ Bacteria
S. aureus
MIC (µg/mL)
32 - 64
1.56 - 6.25
Ampicillin (2.0)
Analysis: The disulfide form consistently outperforms the thiol by 10-100 fold. The thiol form often shows "moderate" activity (MIC > 50 µg/mL), likely due to its inability to penetrate the fungal/bacterial cell wall effectively before being oxidized or metabolized.
Mechanism of Action (MOA)
The superior activity of the disulfide dimer is attributed to a dual-action mechanism that the monomeric thiol lacks.
Mechanism A: The "Trojan Horse" Prodrug Effect
Entry: The lipophilic disulfide dimer passively diffuses across the bacterial cell membrane.
Activation: Once inside the reducing environment of the cytoplasm (high Glutathione/GSH), it undergoes disulfide exchange.
Release: This releases two equivalents of the toxic pyrazole thiol inside the cell, where it can chelate active site metals (e.g., Zn²⁺ in metalloproteases).
The disulfide moiety itself is reactive. It can exchange with free thiol groups on essential bacterial enzymes (Enz-SH), forming a mixed disulfide (Enz-S-S-R) and inactivating the enzyme. This disrupts cellular redox homeostasis, leading to:
ROS Accumulation: Uncontrolled generation of reactive oxygen species.
Lipid Peroxidation: Destruction of the cell membrane integrity.
Hyphal Collapse: In fungi, this leads to physical shrinkage and death.
Figure 2: Dual mechanism of action for Pyrazole Disulfides.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: Synthesis of Bis(pyrazole) Disulfide
Objective: Convert pyrazole thiol to disulfide dimer.
Dissolution: Dissolve 1.0 mmol of the appropriate pyrazole-3-thiol in 10 mL of DMSO (or Ethanol).
Oxidation: Add 0.5 equivalents of Iodine (I₂) dissolved in DMSO dropwise at room temperature.
Visual Cue: The iodine color will fade as it is consumed. Continue adding until a faint yellow color persists.
Quenching: Add 5% aqueous sodium thiosulfate (
) to quench excess iodine.
Isolation: Pour the mixture into 50 mL ice water. The disulfide dimer will precipitate as a solid.
Purification: Filter, wash with water, and recrystallize from ethanol.
Validation: Confirm structure via ¹H-NMR (disappearance of -SH signal at ~13 ppm) and HRMS (M+ peak corresponds to dimer).
Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final range: 0.125 – 128 µg/mL.
Inoculation: Add microbial suspension adjusted to
CFU/mL.
Incubation:
Bacteria: 37°C for 24 hours.
Fungi: 30°C for 48 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Li, X., et al. (2024). "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents." Journal of Agricultural and Food Chemistry. Link
Verma, G., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry. Link
Kumar, R., et al. (2021). "Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives." MedDocs. Link
Patil, S., et al. (2021). "Synergistic antifungal activity of pyrazole thio-oxadiazole derivatives." Indian Journal of Experimental Biology. Link
Bekhit, A.A., et al. (2015). "Design, synthesis, and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents." Bioorganic & Medicinal Chemistry.
Electrochemical Comparison Guide: Pyrazole Disulfide vs. Phenyl Disulfide
Executive Summary Verdict: Pyrazole Disulfide represents a high-performance, kinetically superior alternative to the industry-standard Phenyl Disulfide (PDS) for next-generation energy storage (Li-organic batteries) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict:Pyrazole Disulfide represents a high-performance, kinetically superior alternative to the industry-standard Phenyl Disulfide (PDS) for next-generation energy storage (Li-organic batteries) and electro-synthetic applications.
While Phenyl Disulfide serves as the foundational baseline for organic redox-active materials, it suffers from sluggish kinetics and lower discharge voltages due to the electron-rich nature of the benzene ring. Pyrazole Disulfide, leveraging the electron-withdrawing nature of the nitrogen-containing heterocyclic ring, shifts the reduction potential positively (increasing cell voltage) and stabilizes the resulting thiolate anion, thereby accelerating charge transfer kinetics.
Feature
Phenyl Disulfide (Standard)
Pyrazole Disulfide (Advanced)
Redox Potential
Lower (~2.0 V vs Li/Li⁺)
Higher (~2.3–2.5 V vs Li/Li⁺)
Kinetics
Slower (High activation energy)
Faster (Catalytic N-effect)
Solubility
High (Shuttle effect prone)
Tunable (via N-substitution)
Mechanism
2e⁻ Reduction to Thiophenolate
2e⁻ Reduction to Pyrazole-Thiolate
Molecular Architecture & Theoretical Basis
The electrochemical divergence between these two materials stems directly from their electronic structures.
Phenyl Disulfide (Ph-S-S-Ph)
Structure: Two phenyl rings linked by a disulfide bridge.
Electronic Effect: The phenyl ring acts as a weak electron donor (via resonance) to the sulfur atom, destabilizing the reduced thiolate form (
) relative to the disulfide. This results in a more negative reduction potential (harder to reduce).
Limitation: The lack of heteroatoms means no internal coordination sites to bind Li⁺, leading to poor solid-electrolyte interphase (SEI) formation.
Pyrazole Disulfide (Pz-S-S-Pz)
Structure: Two pyrazole rings (5-membered, 2-nitrogen heterocycles) linked by a disulfide bridge.
Electronic Effect: The nitrogen atoms in the pyrazole ring are electron-withdrawing (inductive effect,
). This pulls electron density away from the S-S bond, weakening it and making it more susceptible to reductive cleavage.
Advantage: The resulting pyrazole-thiolate anion is stabilized by the electron-deficient ring, shifting the redox potential to more positive values (easier to reduce). Additionally, the lone pairs on nitrogen can coordinate with Li⁺, potentially suppressing the "shuttle effect" (diffusion of polysulfides).
Electrochemical Performance Analysis
Cyclic Voltammetry (CV) Profiles
The following data summarizes the typical electrochemical behavior observed in aprotic electrolytes (e.g., 1M LiTFSI in TEGDME).
Parameter
Phenyl Disulfide (PDS)
Pyrazole Disulfide (PzDS)
Impact
Cathodic Peak ()
~ -2.05 V vs
~ -1.65 V vs
PzDS reduces at a less negative potential, yielding a higher battery voltage .
Anodic Peak ()
~ -1.40 V vs
~ -1.20 V vs
PzDS shows improved reversibility ( is smaller).
Peak Separation ()
> 600 mV
< 450 mV
Smaller separation indicates faster electron transfer kinetics .
Onset Potential
Delayed
Early
PzDS requires less overpotential to initiate reaction.
Kinetic Causality
PDS: The cleavage of the S-S bond is the rate-determining step (RDS). The high bond dissociation energy (BDE) and lack of stabilization for the transition state lead to sluggish kinetics.
PzDS: The pyrazole ring lowers the LUMO energy level of the disulfide bond. Upon electron injection, the antibonding
orbital is populated more readily. The proximal nitrogen atoms can facilitate "proton-coupled electron transfer" (PCET) or Li-ion coordination, effectively lowering the activation energy for bond scission.
Mechanistic Insights & Pathways
The reduction mechanism for both compounds follows a similar 2-electron pathway, but the intermediate stability differs.
Reaction Pathway (DOT Visualization)
Figure 1: General electrochemical reduction pathway for organic disulfides. Pyrazole Disulfide accelerates the transition from Radical Anion to Bond Scission.
Experimental Protocols
To replicate the comparison, use the following self-validating protocol.
Materials Preparation
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
Counter Electrode: Platinum wire.
Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in ACN). Note: Calibrate vs Ferrocene (
) at the end of the experiment.
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in dry Acetonitrile ().
Analytes: 1.0 mM Phenyl Disulfide vs. 1.0 mM Pyrazole Disulfide.
Cyclic Voltammetry Workflow
Purge: Deaerate the cell with high-purity Argon for 10 minutes to remove dissolved oxygen (which reduces at ~ -1.0 V).
Blank Scan: Run a CV of the electrolyte only (0 V to -2.5 V) to ensure a flat baseline.
[1] Executive Summary 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is a nitrogen-rich organic disulfide intermediate commonly used in coordination chemistry and ligand synthesis. Its disposal requires strict adherence to p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is a nitrogen-rich organic disulfide intermediate commonly used in coordination chemistry and ligand synthesis. Its disposal requires strict adherence to protocols governing organic sulfides and nitrogen heterocycles .
Immediate Directives:
DO NOT dispose of via sanitary sewer (drain).
DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Piranha solution) in the waste stream; this may generate exothermic reactions or toxic gases (NOx, SOx).
DO segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
DO double-contain to mitigate potential mercaptan-like odors associated with disulfide cleavage.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the prerequisite for safe disposal. The disulfide bridge (-S-S-) is the critical functional group governing stability and odor potential.
Property
Description
Disposal Implication
Structure
Dipyrazolyl disulfide
Contains both Sulfur and Nitrogen. Thermal decomposition yields SOx and NOx gases.[1]
Reactivity
Reducible
Can be reduced to 5-methyl-1H-pyrazole-3-thiol , which is highly odorous and potentially more toxic.
Standard PPE (Nitrile gloves, goggles) required.[4]
Pre-Disposal Stabilization: The Self-Validating System
A "self-validating" waste stream means the generator verifies the stability of the waste before sealing the container. Follow this causality check:
Step 1: The "Odor Potential" Check
Causality: Disulfides can slowly degrade into thiols (mercaptans) in the presence of moisture or reducing agents.
Validation: Briefly open the reaction vessel. If a "rotten egg" or garlic-like odor is detected, the disulfide bond has cleaved.
Action: If odorous, add 1% Activated Carbon to the solid or liquid waste container to adsorb volatiles before sealing.
Step 2: The "Oxidizer" Check
Causality: Pyrazole rings are electron-rich; disulfides are oxidizable. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can cause rapid pressurization.
Validation: Review the reaction history. Was this compound used with metal catalysts or oxidizers?
Action: If oxidizers were present, quench the mixture (e.g., with sodium thiosulfate for peroxides) before adding to the organic waste drum.
Disposal Workflow
The following decision tree illustrates the logical flow for categorizing and disposing of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance and safety.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Context: Disposal of pure compound, expired shelf-life material, or contaminated solid media (paper towels, silica gel).
Segregation: Do not mix with general trash. This is chemically contaminated waste.[5][6][7]
Packaging: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag using 4-mil polyethylene bags.
Labeling:
Chemical Name: 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane.
Context: Disposal of reaction mixtures dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.
Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).
Why? Halogenated solvents require specific incineration temperatures to prevent dioxin formation.
Transfer: Pour into the appropriate "Organic Waste" carboy using a funnel.
Crucial: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Cap Management: Use a standard safety cap. If the waste mixture recently involved an exothermic reaction, use a vented cap for the first 24 hours to prevent pressure buildup.
Context: Cleaning flasks contaminated with residual disulfide.
The Risk: Using bleach (Sodium Hypochlorite) on nitrogen-containing heterocycles (pyrazoles) can theoretically form chloramines, which are toxic/reactive.
The Solution: Use a solvent rinse followed by an oxidative wash with Hydrogen Peroxide, or simply solvent rinse alone.
Step-by-Step:
Solvent Rinse: Rinse glassware 3x with Acetone or Ethanol. Collect these rinses into the Organic Waste container (Protocol B).
Odor Oxidation (Optional): If a sulfur odor persists on the glass, soak in a dilute 3% Hydrogen Peroxide solution for 30 minutes.
Mechanism:[8][9][10] H2O2 oxidizes residual thiols/disulfides to sulfonates (water-soluble, odorless) without the risk of chlorinating the pyrazole ring.
Final Wash: Wash with soap and water; drain safe.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: If the spill is large (>100g) or dust is airborne, evacuate the immediate area.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[4] Use a P95/N95 dust mask if dealing with powder.
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
Liquids: Absorb with vermiculite or spill pads.
Decontamination: Wipe the surface with a 10% Ethanol solution, followed by soapy water. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Environmental Context
While this specific compound may not have a unique RCRA "P" or "U" list code, it falls under general hazardous waste characteristics:
If toxicological data is limited: Treat as Toxic by default.
Destruction Method: The industry standard for organic sulfur/nitrogen compounds is High-Temperature Incineration with flue gas scrubbing (to capture SO2 and NOx).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
PubChem. (2023). Compound Summary: Organic Disulfides. National Library of Medicine. [Link]